molecular formula C18H27N3O B590060 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10

1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10

Número de catálogo: B590060
Peso molecular: 311.5 g/mol
Clave InChI: YKESGDAJVLVZAA-UNDQBIHTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10, also known as this compound, is a useful research compound. Its molecular formula is C18H27N3O and its molecular weight is 311.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-benzyl-4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c19-17(22)18(21-11-5-2-6-12-21)9-13-20(14-10-18)15-16-7-3-1-4-8-16/h1,3-4,7-8H,2,5-6,9-15H2,(H2,19,22)/i2D2,5D2,6D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKESGDAJVLVZAA-UNDQBIHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)CC3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2(CCN(CC2)CC3=CC=CC=C3)C(=O)N)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 is a deuterated derivative of 1'-benzyl-1,4'-bipiperidine-4'-carboxamide. This compound is primarily recognized as a labeled intermediate in the synthesis of Piritramide, a potent synthetic opioid analgesic. The incorporation of deuterium atoms provides a valuable tool for pharmacokinetic and metabolic studies, as well as for use as an internal standard in analytical methods. This guide provides a comprehensive overview of the known chemical properties, inferred biological context, and relevant experimental methodologies for this compound.

Chemical and Physical Properties

The chemical and physical properties of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide and its deuterated analog are summarized below. It is important to note that detailed experimental data for the deuterated compound is limited, and some properties are inferred from the non-deuterated form.

Table 1: General Chemical Properties

PropertyValue
Chemical Name This compound
Synonyms 1-Benzyl-4-carbamoyl-4-piperidinopiperidine-d10, 1-Benzyl-4-piperidino-isonipecotamide-d10, 1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carboxamide-d10
CAS Number 1329616-19-4
Molecular Formula C₁₈H₁₇D₁₀N₃O
Molecular Weight 311.49 g/mol
Appearance White Solid
Storage 2-8°C Refrigerator
Shipping Temperature Ambient

Table 2: Physical Data for 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide (Non-deuterated)

PropertyValue
CAS Number 1762-50-1
Molecular Formula C₁₈H₂₇N₃O
Molecular Weight 301.43 g/mol
Melting Point 137.5-140 °C[1]
Solubility Soluble in Chloroform and Dichloromethane[2]

Biological Context and Mechanism of Action

As a deuterated intermediate for the synthesis of Piritramide, the biological relevance of this compound is intrinsically linked to the pharmacological activity of Piritramide.

Piritramide is a potent µ-opioid receptor agonist. The µ-opioid receptors are G-protein coupled receptors (GPCRs) located primarily in the central nervous system. Activation of these receptors by an agonist like Piritramide initiates a signaling cascade that ultimately leads to analgesia.

µ-Opioid Receptor Signaling Pathway

The binding of an agonist to the µ-opioid receptor triggers a conformational change, leading to the activation of intracellular G-proteins (specifically of the Gi/o subtype). This activation results in the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. Additionally, the activated G-protein subunits can directly modulate ion channels, leading to hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release. This overall dampening of neuronal excitability is the basis for the analgesic effects of opioids.

mu_opioid_signaling cluster_intracellular Intracellular MOR µ-Opioid Receptor G_protein Gαi/oβγ MOR->G_protein Activates AC Adenylyl Cyclase ATP ATP cAMP cAMP G_protein->AC Inhibits Agonist Piritramide (or related agonist) Agonist->MOR Binds ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Reduced Neuronal Excitability (Analgesia) PKA->Cellular_Response Leads to

µ-Opioid Receptor Signaling Pathway

Experimental Protocols

General Synthesis Workflow

The synthesis of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide and its deuterated analog can be conceptualized as a multi-step process. A plausible synthetic route would involve the formation of the bipiperidine core followed by the introduction of the carboxamide group.

synthesis_workflow cluster_synthesis General Synthesis Workflow Start Piperidine-d11 & Benzyl Halide Step1 N-Alkylation Start->Step1 Intermediate1 1-Benzylpiperidine-d11 Step1->Intermediate1 Step2 Reaction with 4-Piperidone Intermediate1->Step2 Intermediate2 1'-Benzyl-1,4'-bipiperidine-4-one-d10 Step2->Intermediate2 Step3 Formation of Carboxamide Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

General Synthesis Workflow
µ-Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the µ-opioid receptor.

1. Materials:

  • Receptor Source: Commercially available cell membranes prepared from cells expressing the human µ-opioid receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

  • Non-specific Binding Control: Naloxone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter and Scintillation Fluid.

2. Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Receptor membranes + [³H]-DAMGO + assay buffer.

    • Non-specific Binding: Receptor membranes + [³H]-DAMGO + 10 µM Naloxone.

    • Competitive Binding: Receptor membranes + [³H]-DAMGO + varying concentrations of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC₅₀: The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-DAMGO. This is determined using non-linear regression analysis of the competition curve.

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:

    • [L] is the concentration of the radioligand.

    • Kₔ is the dissociation constant of the radioligand for the receptor.

binding_assay_workflow cluster_assay µ-Opioid Receptor Binding Assay Workflow Prep Prepare Reagents: - Receptor Membranes - [3H]-DAMGO - Test Compound - Naloxone Setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding Prep->Setup Incubate Incubate at 25°C for 60-90 min Setup->Incubate Filter Rapid Filtration & Washing Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Count->Analyze

µ-Opioid Receptor Binding Assay Workflow

Conclusion

This compound is a valuable research tool, particularly in the context of opioid analgesic development. Its deuterated nature allows for precise quantification and metabolic tracking. While detailed public data on its specific physicochemical properties and synthesis are scarce, its role as a precursor to Piritramide provides a strong indication of its potential interaction with the µ-opioid receptor system. The experimental protocols and workflows provided in this guide offer a foundation for researchers and drug development professionals to further investigate the properties and applications of this compound.

References

An In-depth Technical Guide on the Synthesis and Characterization of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10, a deuterated analog of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide. This compound is of significant interest as an internal standard in quantitative bioanalytical assays, particularly for mass spectrometry-based methods. The incorporation of ten deuterium atoms provides a distinct mass shift, enabling accurate quantification of the non-deuterated analyte in complex biological matrices.

Chemical Structure and Properties

This compound is a stable, isotopically labeled compound. The deuterium atoms are typically located on the benzyl group, providing a stable isotopic label with minimal risk of back-exchange.

Identifier Value
IUPAC Name 1'-(benzyl-d5)-1,4'-bipiperidine-4'-carboxamide-2,2,3,3,4,5,5,6,6-d9
Molecular Formula C19H19D10N3O
Molecular Weight 323.5 g/mol (approx.)
CAS Number 1216431-15-2
Appearance White to off-white solid
Solubility Soluble in methanol, DMSO, and other organic solvents

Synthesis Pathway

The synthesis of this compound involves a multi-step process, typically starting from commercially available deuterated precursors. The key steps involve the formation of the bipiperidine core and the introduction of the carboxamide group.

Synthesis_Pathway cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Formation of Carboxamide Piperidin-4-one Piperidin-4-one Product_1 1,4'-Bipiperidin-4-one-d11 Piperidin-4-one->Product_1 NaBH(OAc)3 Piperidine-d11 Piperidine-d11 Piperidine-d11->Product_1 Product_2 1'-Benzyl-d5-1,4'-bipiperidin-4-one-d11 Product_1->Product_2 NaBH(OAc)3 Benzaldehyde-d5 Benzaldehyde-d5 Benzaldehyde-d5->Product_2 Final_Product This compound Product_2->Final_Product 1. KCN, NH4Cl 2. H2SO4

Caption: Synthetic pathway for this compound.

A plausible synthetic route is a double reductive amination followed by the formation of the carboxamide group. Reductive amination is a versatile method for forming carbon-nitrogen bonds.[1][2][3][4][5] The final step, converting a ketone to a carboxamide, can be achieved through various methods, including the Strecker synthesis followed by hydrolysis.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Synthesis of 1,4'-Bipiperidin-4-one-d11

This step involves the reductive amination of piperidin-4-one with piperidine-d11.

Materials:

  • Piperidin-4-one monohydrate hydrochloride

  • Piperidine-d11

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of piperidin-4-one monohydrate hydrochloride in dichloromethane, add piperidine-d11 and stir the mixture at room temperature.

  • Slowly add sodium triacetoxyborohydride to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Synthesis of 1'-Benzyl-d5-1,4'-bipiperidin-4-one-d11

This second reductive amination step introduces the deuterated benzyl group.

Materials:

  • 1,4'-Bipiperidin-4-one-d11

  • Benzaldehyde-d5

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1,4'-Bipiperidin-4-one-d11 and benzaldehyde-d5 in dichloromethane.

  • Add sodium triacetoxyborohydride portion-wise to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Work up the reaction as described in section 3.1.

  • Purify the crude product by flash chromatography on silica gel.

Synthesis of this compound

The final step is the conversion of the ketone to the primary amide. This can be achieved via a Strecker-type reaction followed by hydrolysis.

Materials:

  • 1'-Benzyl-d5-1,4'-bipiperidin-4-one-d11

  • Potassium cyanide (KCN)

  • Ammonium chloride (NH4Cl)

  • Methanol

  • Concentrated sulfuric acid

  • Sodium hydroxide solution

Procedure:

  • To a solution of 1'-Benzyl-d5-1,4'-bipiperidin-4-one-d11 in methanol, add potassium cyanide and ammonium chloride.

  • Stir the mixture at room temperature for several hours to form the α-aminonitrile intermediate.

  • Carefully add concentrated sulfuric acid to the reaction mixture and heat to reflux to hydrolyze the nitrile to the amide.[6]

  • Cool the reaction mixture and neutralize with a sodium hydroxide solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

Characterization Data

The characterization of this compound is crucial to confirm its identity, purity, and isotopic enrichment.

Analytical Technique Expected Results
Mass Spectrometry (MS) ESI-MS: [M+H]+ at m/z consistent with the molecular formula C19H19D10N3O. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: The spectrum will show a significant reduction in the intensity of the signals corresponding to the benzyl protons and the protons on one of the piperidine rings, confirming the high level of deuteration. The remaining proton signals should be consistent with the non-deuterated analog.
¹³C NMR: The spectrum will be similar to the non-deuterated compound, but the signals for the deuterated carbons may be broadened or show coupling to deuterium.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity (typically >98%). The retention time should be very similar to the non-deuterated standard.
Elemental Analysis The elemental composition should be consistent with the molecular formula, taking into account the mass of deuterium.

Experimental Workflow

The overall experimental workflow for the synthesis and characterization of this compound is summarized in the following diagram.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization S1 Step 1: Reductive Amination S2 Step 2: Reductive Amination S1->S2 S3 Step 3: Amide Formation S2->S3 P1 Column Chromatography S3->P1 P2 Recrystallization P1->P2 C1 Mass Spectrometry P2->C1 C2 NMR Spectroscopy P2->C2 C3 HPLC P2->C3

Caption: Overall workflow from synthesis to characterization.

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. The described multi-step synthesis, involving key reductive amination and amide formation reactions, provides a reliable method for obtaining this valuable isotopically labeled internal standard. The detailed experimental protocols and characterization data serve as a comprehensive resource for researchers in drug metabolism, pharmacokinetics, and other areas requiring highly sensitive and accurate quantitative analysis.

References

An In-depth Technical Guide to 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 is a deuterated stable isotope-labeled compound of significant interest in the fields of pharmaceutical research and development. It is the labeled analogue of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide, a key intermediate in the synthesis of the potent opioid analgesic, Piritramide. The primary application of this deuterated compound is as an internal standard in bioanalytical studies, particularly in pharmacokinetic and metabolic profiling of Piritramide using mass spectrometry-based techniques.[1] The incorporation of ten deuterium atoms provides a distinct mass shift, enabling precise and accurate quantification in complex biological matrices.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a plausible synthesis route, its role in the context of Piritramide's mechanism of action, and a detailed experimental protocol for its application as an internal standard.

Physicochemical Properties

The key physicochemical properties of this compound and its non-deuterated analogue are summarized in the table below. This data has been compiled from various chemical suppliers and databases.

PropertyThis compound1'-Benzyl-1,4'-bipiperidine-4'-carboxamide
Synonyms 1-Benzyl-4-carbamoyl-4-piperidinopiperidine-d10, 1-Benzyl-4-piperidino-isonipecotamide-d10, 1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carboxamide-d10[2][3]1-Benzyl-4-carbamoyl-4-piperidinopiperidine, 1-Benzyl-4-piperidino-isonipecotamide, 1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carboxamide[4]
CAS Number 1329616-19-4[2][5]1762-50-1[4]
Molecular Formula C₁₈H₁₇D₁₀N₃O[2][5]C₁₈H₂₇N₃O[4]
Molecular Weight 311.49 g/mol [2][5]301.43 g/mol [4]
Appearance White Solid[2]Off-White Solid[4]
Solubility No specific data available. Expected to be similar to the non-deuterated form.Soluble in Chloroform, Dichloromethane[4]
Storage 2-8°C Refrigerator[2]Room Temperature[4]

Synthesis and Logical Relationships

Logical Flow of Piritramide Synthesis and the Role of the Deuterated Intermediate cluster_synthesis Synthesis of Piritramide cluster_application Analytical Application A 1-Benzyl-4-piperidone C 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10 A->C Reaction with KCN and Piperidine-d11 B Piperidine-d11 D This compound C->D Hydrolysis E Piritramide D->E Further synthetic steps F Biological Sample containing Piritramide H Sample Preparation F->H G This compound (Internal Standard) G->H I LC-MS/MS Analysis H->I J Quantification of Piritramide I->J

Plausible synthetic relationship and analytical application.

A representative synthesis protocol is provided in the experimental protocols section.

Mechanism of Action of Piritramide

This compound serves as a crucial tool in the study of Piritramide. Piritramide is a potent synthetic opioid analgesic. Its therapeutic effects are mediated through its interaction with the endogenous opioid system.

Piritramide is a selective agonist of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of Piritramide to the µ-opioid receptor initiates a signaling cascade that ultimately leads to analgesia. This signaling pathway is depicted in the diagram below.

Piritramide Signaling Pathway via µ-Opioid Receptor Piritramide Piritramide MOR µ-Opioid Receptor (GPCR) Piritramide->MOR Binds to G_protein Gi/Go Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel (K⁺ Channel) G_protein->K_channel Activates cAMP cAMP AC->cAMP Decreases production of Neurotransmitter_release Reduced Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_channel->Neurotransmitter_release Leads to Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Leads to Analgesia Analgesia Neurotransmitter_release->Analgesia Hyperpolarization->Analgesia Bioanalytical Workflow using a Deuterated Internal Standard cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Biological Matrix (e.g., Plasma) B Spike with Deuterated Internal Standard (IS) A->B C Extraction (e.g., SPE, LLE, PPT) B->C D Concentration and Reconstitution C->D E LC Separation D->E F MS/MS Detection E->F G Peak Integration (Analyte and IS) F->G H Calculate Peak Area Ratio (Analyte/IS) G->H I Quantification using Calibration Curve H->I

References

An In-depth Technical Guide to the Uses of Deuterated 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide is the isotopically labeled analog of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide, a known intermediate in the synthesis of the potent synthetic opioid analgesic, piritramide. The strategic incorporation of deuterium in place of hydrogen atoms offers significant advantages in various scientific applications. This technical guide explores the primary uses of Deuterated 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide, focusing on its critical role as an internal standard for quantitative bioanalysis and its potential as a therapeutic agent with a modified pharmacokinetic profile. This document provides a comprehensive overview of its mechanism of action, the principles of deuteration, detailed experimental protocols, and the potential impact on drug development.

Introduction to 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide and its Deuterated Analog

1'-Benzyl-1,4'-bipiperidine-4'-carboxamide serves as a key precursor in the chemical synthesis of piritramide. Piritramide is a powerful opioid analgesic used predominantly in European countries for the management of severe pain, particularly in post-operative scenarios.[1][2] It functions as a selective µ-opioid receptor agonist, exerting its analgesic effects by modulating the perception of pain in the central nervous system.[1][3]

Deuterated 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide is a stable, non-radioactive isotopically labeled version of this precursor. The replacement of hydrogen atoms with deuterium, the heavy isotope of hydrogen, imparts a higher mass to the molecule. This seemingly subtle change has profound implications for its utility in both analytical and pharmacological contexts, primarily due to the kinetic isotope effect.

Core Applications of Deuterated 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide

The unique properties of Deuterated 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide lend it to two principal applications in the field of pharmaceutical research and development:

  • As a high-fidelity internal standard for quantitative mass spectrometry.

  • As a potential therapeutic agent with an enhanced pharmacokinetic profile.

Application as an Internal Standard in Bioanalysis

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), precision and accuracy are paramount. Deuterated molecules are considered the gold standard for use as internal standards.[4][5] An internal standard is a compound of known concentration added to an unknown sample to facilitate accurate quantification of a specific analyte.

Principle of Use:

Deuterated 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide is an ideal internal standard for the quantification of its non-deuterated counterpart or other structurally similar analytes. Because its chemical properties are nearly identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer.[6] However, due to its higher mass, it is readily distinguishable from the analyte by the mass spectrometer. This allows for the correction of variability in sample preparation, injection volume, and instrument response, leading to highly reliable and reproducible quantitative data.[4][5]

Experimental Protocols

Protocol for Quantitative Analysis using Deuterated 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide as an Internal Standard

This protocol outlines a general procedure for the quantification of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide in a biological matrix (e.g., plasma) using its deuterated analog as an internal standard.

Materials:

  • Biological matrix (e.g., human plasma)

  • Analyte stock solution (1'-Benzyl-1,4'-bipiperidine-4'-carboxamide)

  • Internal standard stock solution (Deuterated 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide)

  • Protein precipitation solvent (e.g., acetonitrile)

  • LC-MS/MS system

Procedure:

  • Preparation of Calibration Standards and Quality Control Samples:

    • Spike known concentrations of the analyte stock solution into the biological matrix to create a series of calibration standards.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To a 100 µL aliquot of each calibration standard, QC sample, and unknown sample, add 10 µL of the deuterated internal standard stock solution.

    • Vortex briefly to mix.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Develop a chromatographic method to achieve separation of the analyte and internal standard from matrix components.

    • Optimize mass spectrometry parameters for the detection of both the analyte and the deuterated internal standard (typically using multiple reaction monitoring - MRM).

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the deuterated internal standard for each sample.

    • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Potential Therapeutic Application: The "Deuterium Switch"

The second major application of deuterating compounds like 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide lies in the realm of therapeutic development, a strategy often referred to as the "deuterium switch."

The Kinetic Isotope Effect:

The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, the cleavage of a C-D bond requires more energy and proceeds at a slower rate. This phenomenon is known as the kinetic isotope effect. In drug metabolism, many biotransformation reactions, particularly those mediated by cytochrome P450 enzymes, involve the breaking of C-H bonds. By strategically replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolism can be significantly reduced.

Potential Advantages for a Deuterated Analog:

Piritramide, the therapeutic product derived from the non-deuterated precursor, is metabolized in the liver to inactive compounds.[7] If the metabolism of piritramide or its precursor involves the cleavage of a C-H bond as the rate-limiting step, a deuterated version could exhibit:

  • Increased Half-Life: Slower metabolism would lead to a longer residence time of the active compound in the body.

  • Improved Bioavailability: Reduced first-pass metabolism could increase the fraction of the drug that reaches systemic circulation.

  • Reduced Formation of Metabolites: This could potentially lead to a different safety profile.

  • More Consistent Patient Exposure: Slower metabolism can reduce inter-patient variability in drug levels.

These potential advantages could translate to a more favorable dosing regimen and an improved therapeutic window.

Data Presentation

Table 1: Pharmacokinetic Parameters of Piritramide (Non-Deuterated)

ParameterValueReference
Route of Administration Intravenous, Intramuscular, Subcutaneous[1]
Onset of Action (IV) 1-2 minutes[8]
Protein Binding ~95%[8]
Metabolism Hepatic (to inactive metabolites)[3][7]
Elimination Half-Life 4-10 hours (acute dosing)[3][8]
Volume of Distribution 4.7-6 L/kg[8]

Table 2: Hypothetical Comparison of Pharmacokinetic Parameters

Parameter1'-Benzyl-1,4'-bipiperidine-4'-carboxamide (Parent)Deuterated 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide (Hypothesized)
Metabolic Clearance StandardPotentially Reduced
Half-Life (t½) StandardPotentially Increased
Area Under the Curve (AUC) StandardPotentially Increased

Visualizations

G Workflow for Quantitative Bioanalysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Sample (Plasma, etc.) B Add Deuterated Internal Standard A->B C Protein Precipitation B->C D Centrifugation & Supernatant Collection C->D E Injection D->E F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Peak Area Integration G->H I Calculate Analyte/IS Ratio H->I J Quantification via Calibration Curve I->J

Caption: Experimental workflow for bioanalysis using a deuterated internal standard.

G Conceptual Pathway of a Deuterated Drug cluster_parent Parent Drug cluster_metabolism Metabolism (e.g., CYP450) cluster_outcome Pharmacokinetic Outcome A Non-Deuterated Drug C Metabolic Cleavage of C-H Bond A->C Faster Rate B Deuterated Drug D Slower Metabolic Cleavage of C-D Bond B->D Slower Rate (Kinetic Isotope Effect) E Standard Half-Life C->E F Increased Half-Life & Exposure D->F

Caption: The kinetic isotope effect on drug metabolism.

Conclusion

Deuterated 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide is a valuable tool for researchers in analytical chemistry and drug development. Its primary and most immediate use is as a robust internal standard for the accurate quantification of its parent compound or related structures in complex biological matrices. Furthermore, based on the well-established principles of the kinetic isotope effect, this deuterated molecule and its potential therapeutic derivatives hold promise for the development of new opioid analgesics with improved pharmacokinetic properties. The exploration of such deuterated compounds could lead to safer and more effective pain management therapies. This guide provides the foundational knowledge for professionals to leverage the unique advantages of Deuterated 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide in their research endeavors.

References

Unraveling the Enigma of "BNCBC-d10": A Technical Guide to a Labeled Piritramide Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthesis of the potent opioid analgesic, piritramide, reveals a complex pathway with several key intermediates. While the specific designation "BNCBC-d10" does not correspond to a publicly documented chemical entity, it is highly indicative of a deuterated internal standard for a crucial component in this process. This guide provides an in-depth exploration of the known synthesis of piritramide, its intermediates, and the vital role of labeled compounds in its analytical quantification.

The term "BNCBC-d10" likely represents a proprietary or internal code for a deuterated version of a piritramide intermediate, with "-d10" signifying the presence of ten deuterium atoms. Such labeled compounds are indispensable tools for researchers and drug development professionals, particularly for quantitative analysis using mass spectrometry, where they serve as internal standards to ensure accuracy and precision.

Given the absence of public data for a compound specifically named "BNCBC-d10," this technical guide will focus on the established synthesis of piritramide and the general principles of utilizing deuterated internal standards in its analysis.

The Synthetic Pathway of Piritramide

The synthesis of piritramide, chemically known as 1'-(3-cyano-3,3-diphenylpropyl)-[1,4'-bipiperidine]-4'-carboxamide, involves a multi-step process. A key precursor in this synthesis is [1,4'-Bipiperidine]-4'-carboxamide .[1][2][3] This intermediate serves as the core scaffold upon which the rest of the molecule is built.

A patented method for producing piritramide involves the reaction of 4-bromo-2,2-diphenyl-butyronitrile with [1,4'-Bipiperidine]-4'-carboxamide in a basic environment.[4]

Table 1: Key Reactants in Piritramide Synthesis

ReactantChemical NameRole in Synthesis
Intermediate A[1,4'-Bipiperidine]-4'-carboxamideCore piperidine scaffold
Reactant B4-bromo-2,2-diphenyl-butyronitrileAdds the cyano-diphenylpropyl group

Experimental Protocol: Synthesis of Piritramide

The following is a generalized protocol based on publicly available information for the synthesis of piritramide:

Objective: To synthesize 1'-(3-cyano-3,3-diphenylpropyl)-[1,4'-bipiperidine]-4'-carboxamide (piritramide).

Materials:

  • [1,4'-Bipiperidine]-4'-carboxamide

  • 4-bromo-2,2-diphenyl-butyronitrile

  • A suitable basic catalyst (e.g., sodium carbonate)

  • A high-boiling point solvent (e.g., N,N-dimethylformamide - DMF)

  • Dichloromethane (for extraction)

  • n-butyl acetate (for crystallization)

  • Sodium sulfate (for drying)

  • Inorganic or organic acid (for salt formation and purification)

  • Sodium hydroxide solution

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve one equivalent of [1,4'-Bipiperidine]-4'-carboxamide in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Addition of Reactants: Add 0.9 to 1.3 equivalents of 4-bromo-2,2-diphenyl-butyronitrile and a basic catalyst to the solution.

  • Reaction Conditions: Heat the mixture to a temperature between 100 and 140°C and maintain for a sufficient time to allow the reaction to proceed to completion.

  • Isolation of Piritramide Salt: After the reaction, cool the mixture and add an inorganic or organic acid to precipitate piritramide as an addition salt.

  • Purification: The precipitated salt can be filtered and washed. For further purification, the salt can be converted back to the free base by treatment with a base like sodium hydroxide.

  • Extraction and Crystallization: Extract the piritramide free base into an organic solvent such as dichloromethane. Dry the organic layer with sodium sulfate and concentrate it. The resulting product can be crystallized from a solvent like n-butyl acetate to yield pure piritramide.[4]

Diagram 1: Piritramide Synthesis Workflow

G cluster_synthesis Piritramide Synthesis Reactant_A [1,4'-Bipiperidine]-4'-carboxamide Reaction Reaction in basic medium (e.g., DMF, 100-140°C) Reactant_A->Reaction Reactant_B 4-bromo-2,2-diphenyl-butyronitrile Reactant_B->Reaction Piritramide_Salt Piritramide Addition Salt Reaction->Piritramide_Salt Purification Purification (Base treatment, Extraction, Crystallization) Piritramide_Salt->Purification Piritramide_Final Piritramide Purification->Piritramide_Final

Caption: A simplified workflow for the synthesis of piritramide.

The Role of Deuterated Internal Standards in Piritramide Analysis

Quantitative analysis of pharmaceuticals like piritramide in biological matrices (e.g., plasma, urine) is crucial for pharmacokinetic and toxicological studies. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for this purpose. To ensure the accuracy of LC-MS measurements, a deuterated internal standard, such as the hypothetical "BNCBC-d10," is often employed.[5]

Why use a deuterated internal standard?

  • Chemical Similarity: A deuterated standard is chemically almost identical to the analyte of interest (the non-deuterated compound). This means it behaves similarly during sample preparation (e.g., extraction) and chromatographic separation.

  • Mass Difference: The key difference is its higher molecular weight due to the presence of deuterium atoms. This allows the mass spectrometer to distinguish between the analyte and the internal standard.

  • Correction for Variability: By adding a known amount of the deuterated standard to each sample at the beginning of the analytical process, any loss of analyte during sample preparation or variations in instrument response can be corrected for. The ratio of the analyte signal to the internal standard signal is used for quantification, which is more robust than relying on the absolute analyte signal alone.

Table 2: Properties and Role of a Deuterated Internal Standard

PropertyDescription
Isotopic Labeling Replacement of one or more hydrogen atoms with deuterium. "-d10" indicates ten deuterium atoms.
Chemical Purity Should be high to avoid interference with the analyte signal.
Isotopic Enrichment The percentage of the deuterated form should be high to minimize the contribution of the unlabeled form.
Function Serves as a reference compound for accurate quantification in analytical methods like LC-MS/MS.

Experimental Workflow: Quantification of Piritramide using a Deuterated Internal Standard

Objective: To accurately quantify the concentration of piritramide in a biological sample using LC-MS/MS with a deuterated internal standard (e.g., "BNCBC-d10" or a deuterated piritramide).

Methodology:

  • Sample Preparation: A known amount of the deuterated internal standard is spiked into the biological sample (e.g., plasma).

  • Extraction: Piritramide and the internal standard are extracted from the sample matrix. This can be achieved through methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • LC Separation: The extracted sample is injected into a liquid chromatography system. The analyte and the internal standard, being chemically similar, will have very close retention times as they pass through the chromatography column.

  • MS/MS Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is set up to monitor specific mass-to-charge (m/z) transitions for both piritramide and its deuterated internal standard.

  • Quantification: The peak areas of the analyte and the internal standard are measured. A calibration curve is generated using standards with known concentrations of piritramide and a constant concentration of the internal standard. The concentration of piritramide in the unknown sample is then determined by comparing the ratio of its peak area to that of the internal standard against the calibration curve.[5]

Diagram 2: Analytical Workflow for Piritramide Quantification

G cluster_analysis Piritramide Quantification Workflow Sample Biological Sample (e.g., Plasma) Spiking Spike with Deuterated Internal Standard Sample->Spiking Extraction Sample Extraction (e.g., SPE) Spiking->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Data_Analysis Data Analysis (Peak Area Ratio vs. Calibration Curve) LC_MSMS->Data_Analysis Concentration Piritramide Concentration Data_Analysis->Concentration

Caption: Workflow for quantifying piritramide using a deuterated internal standard.

Piritramide's Mechanism of Action: A Brief Overview

Piritramide exerts its analgesic effects primarily by acting as an agonist at the µ-opioid receptors in the central nervous system. This binding inhibits the transmission of pain signals. Piritramide is metabolized in the liver to inactive compounds, which is a notable characteristic compared to some other opioids that have active metabolites.

Diagram 3: Piritramide's Mechanism of Action

G cluster_moa Mechanism of Action Piritramide Piritramide Mu_Receptor µ-Opioid Receptor Piritramide->Mu_Receptor Binds to Pain_Signal Inhibition of Pain Signal Transmission Mu_Receptor->Pain_Signal Analgesia Analgesic Effect Pain_Signal->Analgesia

Caption: The mechanism of action of piritramide as a µ-opioid receptor agonist.

References

An In-depth Technical Guide to N-Nitrosodiethylamine-d10

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "BNCBC-d10" is not a recognized chemical identifier in publicly available scientific literature. This guide assumes the query refers to N-Nitrosodiethylamine-d10 (NDEA-d10), a common deuterated internal standard used in analytical chemistry.

This technical guide provides a comprehensive overview of the physical and chemical properties, biological significance, and analytical applications of N-Nitrosodiethylamine-d10. It is intended for researchers, scientists, and professionals in the fields of analytical chemistry, drug development, and toxicology.

Core Physical and Chemical Properties

N-Nitrosodiethylamine-d10 is a stable, isotopically labeled form of N-Nitrosodiethylamine (NDEA), where all ten hydrogen atoms have been replaced with deuterium. This substitution results in a molecule that is chemically and physically almost identical to its non-deuterated counterpart but has a higher molecular weight, allowing it to be distinguished by mass spectrometry.[1] Its primary application is as an internal standard for the precise quantification of NDEA in various matrices.[2]

The key physical and chemical properties of N-Nitrosodiethylamine-d10 are summarized in the table below. Data for the non-deuterated form (NDEA) is included for comparison, as many physical properties are nearly identical.

PropertyValueReference
Chemical Name N,N-bis(ethyl-d5)nitrous amide[3]
Synonyms NDEA-d10, Diethylnitrosamine-d10[1]
CAS Number 1219794-54-3[4]
Molecular Formula C₄D₁₀N₂O[5]
Molecular Weight 112.20 g/mol [4]
Isotopic Purity >98%[6]
Chemical Purity >95% (HPLC)[4]
Physical State Liquid[6]
Color Yellow[6]
Boiling Point 177 °C (NDEA)[6]
Density 0.94 g/cm³ (NDEA)[6]
Water Solubility Soluble[6]
Storage Conditions Store at -20°C or +4°C, protect from light[1][7]

Biological Context: Metabolic Activation of N-Nitrosodiethylamine

The non-deuterated form, N-Nitrosodiethylamine (NDEA), is a potent hepatocarcinogen found in tobacco smoke, cured meats, and as a contaminant in some pharmaceuticals.[1] Its carcinogenicity is not due to the compound itself but rather its metabolic activation in the liver. This process is critical for toxicological studies and for understanding the risks associated with NDEA exposure.

The primary metabolic pathway involves the oxidation of NDEA by Cytochrome P450 enzymes (CYPs).[8][9] This enzymatic reaction hydroxylates the α-carbon, leading to an unstable intermediate. This intermediate then spontaneously decomposes, releasing acetaldehyde and forming a highly reactive ethyldiazonium ion. This ion is a powerful electrophile that can ethylate nucleophilic sites on DNA, forming DNA adducts.[8] This DNA damage, if not properly repaired, can lead to mutations and the initiation of cancer.[9]

metabolic_pathway cluster_liver Hepatocyte (Liver Cell) NDEA N-Nitrosodiethylamine (NDEA) Intermediate α-hydroxy-N-nitrosodiethylamine (Unstable Intermediate) NDEA->Intermediate CYP450 Enzymes (Oxidation) Ethyldiazonium Ethyldiazonium Ion (Reactive Electrophile) Intermediate->Ethyldiazonium Spontaneous Decomposition DNA Nuclear DNA Ethyldiazonium->DNA Alkylation (Ethylation) Adduct DNA Adducts (e.g., O6-ethylguanine) DNA->Adduct Carcinogenesis Carcinogenesis Adduct->Carcinogenesis Leads to Mutations

Metabolic activation pathway of N-Nitrosodiethylamine (NDEA).

Experimental Protocols

The primary use of N-Nitrosodiethylamine-d10 is as an internal standard in isotope dilution mass spectrometry for the quantification of NDEA.[10][11] The following is a representative protocol for this application.

To accurately quantify the concentration of N-Nitrosodiethylamine (NDEA) in a pharmaceutical drug product matrix using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with NDEA-d10 as an internal standard.

  • N-Nitrosodiethylamine (NDEA) analytical standard

  • N-Nitrosodiethylamine-d10 (NDEA-d10) internal standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Drug product tablets

  • Volumetric flasks, pipettes, and vials

  • Vortex mixer and centrifuge

  • 0.22 µm syringe filters

  • Analyte Stock Solution (100 µg/mL): Accurately weigh ~1 mg of NDEA standard and dissolve it in 10.0 mL of methanol.

  • Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh ~1 mg of NDEA-d10 and dissolve it in 10.0 mL of methanol.

  • IS Working Solution (100 ng/mL): Perform serial dilutions of the IS Stock Solution with a 50:50 mixture of methanol and water to achieve a final concentration of 100 ng/mL.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by spiking appropriate amounts of the Analyte Stock Solution into a blank matrix extract and adding a fixed amount of the IS Working Solution to each.

  • Weigh and finely powder 20 drug product tablets to ensure homogeneity.

  • Accurately weigh a portion of the powder equivalent to 100 mg of the active pharmaceutical ingredient (API) into a 50 mL centrifuge tube.

  • Add 20 µL of the IS Working Solution (100 ng/mL) to the tube.

  • Add 10 mL of methanol, then vortex for 5 minutes to extract the analyte and internal standard.

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet excipients.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 1.0 mL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial for analysis.[12]

  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.3 mL/min

  • Mass Spectrometer: Sciex 6500+ QTRAP or equivalent

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • NDEA: Monitor the specific precursor ion to product ion transition.

    • NDEA-d10: Monitor the corresponding mass-shifted transition.

  • Generate a calibration curve by plotting the peak area ratio (NDEA / NDEA-d10) against the concentration of the calibration standards.

  • Calculate the concentration of NDEA in the prepared samples using the linear regression equation from the calibration curve.

Analytical Workflows and Visualizations

The use of deuterated internal standards is fundamental to achieving high accuracy and precision in quantitative mass spectrometry.[10] The following diagrams illustrate the typical analytical workflow and a troubleshooting guide.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample (e.g., Pharmaceutical Tablet Powder) Spike Spike with known amount of N-Nitrosodiethylamine-d10 (IS) Sample->Spike Extract Solvent Extraction (e.g., Methanol) Spike->Extract Cleanup Centrifuge & Evaporate Extract->Cleanup Reconstitute Reconstitute in Mobile Phase Cleanup->Reconstitute HPLC HPLC Separation Reconstitute->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Integrate Integrate Peak Areas (Analyte & IS) MSMS->Integrate Ratio Calculate Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Plot Calibration Curve Ratio->Calibrate Quantify Quantify Analyte in Sample Calibrate->Quantify

Workflow for quantification using a deuterated internal standard.

Even with a robust method, issues can arise. A systematic approach to troubleshooting is essential for maintaining data quality.

troubleshooting_workflow Start Problem Observed (e.g., Poor Peak Shape, Low Signal, High RSD) Check_IS Check Internal Standard (IS) Signal: Is it stable and present? Start->Check_IS IS_Issue IS Signal is Low or Unstable Check_IS->IS_Issue No IS_OK IS Signal is OK Check_IS->IS_OK Yes Check_Analyte Check Analyte Signal: Is it low or absent? Analyte_Issue Analyte Signal is Low or Absent Check_Analyte->Analyte_Issue Yes Analyte_OK Analyte Signal is OK Check_Analyte->Analyte_OK No Troubleshoot_IS Investigate IS: - Degradation of IS stock solution? - Incorrect spiking volume? - Wrong MS/MS transition? IS_Issue->Troubleshoot_IS IS_OK->Check_Analyte Troubleshoot_Analyte Investigate Analyte: - Poor extraction recovery? - Analyte degradation in sample? - Matrix suppression? Analyte_Issue->Troubleshoot_Analyte Troubleshoot_System Investigate System: - LC leak or blockage? - MS source needs cleaning? - Column issue? Analyte_OK->Troubleshoot_System

A logical workflow for troubleshooting common analytical issues.

References

Technical Guide: 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide, a key intermediate in the synthesis of the synthetic opioid analgesic, Piritramide. The guide also covers its deuterated analog, 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10, which serves as a valuable tool in analytical and metabolic studies.

Core Compound Data

A summary of the key quantitative data for both the unlabeled and deuterated forms of the compound is presented below for easy comparison.

Property1'-Benzyl-1,4'-bipiperidine-4'-carboxamideThis compound
Molecular Formula C₁₈H₂₇N₃OC₁₈H₁₇D₁₀N₃O
Molecular Weight 301.43 g/mol [1][2]311.49 g/mol [3][4][5]
CAS Number 1762-50-1[1][2]1329616-19-4[3][4][5]
Appearance White to Off-White SolidWhite Solid[3]
Solubility Chloroform, DichloromethaneNot explicitly stated, but expected to be similar to the unlabeled compound
Primary Application Intermediate for Piritramide synthesis[1]Labeled intermediate for use as a tracer or internal standard in quantitative analysis (NMR, GC-MS, LC-MS).[6]

Synthesis and Experimental Protocols

Proposed Synthesis of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide:

Step 1: Synthesis of 1'-Benzyl-1,4'-bipiperidin-4-one

  • Reaction: Reductive amination of 1-benzyl-4-piperidone with piperidine.

  • Reagents: 1-benzyl-4-piperidone, piperidine, a reducing agent such as sodium triacetoxyborohydride (STAB), and a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Procedure:

    • Dissolve 1-benzyl-4-piperidone and piperidine in the chosen solvent.

    • Stir the mixture at room temperature for a short period to allow for iminium ion formation.

    • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

    • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 1'-Benzyl-1,4'-bipiperidin-4-one.

Step 2: Synthesis of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile (Strecker Synthesis)

  • Reaction: Strecker synthesis from the corresponding ketone.

  • Reagents: 1'-Benzyl-1,4'-bipiperidin-4-one, potassium cyanide (KCN), and ammonium chloride (NH₄Cl) in a solvent system such as aqueous ethanol.

  • Procedure:

    • Dissolve 1'-Benzyl-1,4'-bipiperidin-4-one in the aqueous ethanol solvent system.

    • Add potassium cyanide and ammonium chloride to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the α-aminonitrile.

Step 3: Hydrolysis to 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide

  • Reaction: Partial hydrolysis of the nitrile to the primary amide.

  • Reagents: 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile, concentrated sulfuric acid.

  • Procedure:

    • Carefully add the α-aminonitrile to cold, concentrated sulfuric acid with stirring.

    • Allow the mixture to stir at ambient temperature for an extended period (e.g., 48 hours).

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., concentrated ammonia solution) while keeping the temperature low.

    • Collect the precipitated solid by filtration.

    • Wash the solid with cold water and dry to obtain 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide.

Logical Workflow: Synthesis of Piritramide

1'-Benzyl-1,4'-bipiperidine-4'-carboxamide is a crucial precursor in the multi-step synthesis of Piritramide. The following diagram illustrates a simplified synthetic pathway.

Piritramide_Synthesis A 1-Benzyl-4-piperidone + Piperidine B 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide A->B Multi-step (e.g., Strecker synthesis, hydrolysis) C Deprotection (Debenzylation) B->C Hydrogenolysis (e.g., H₂, Pd/C) D 1,4'-Bipiperidine-4'-carboxamide C->D F Piritramide D->F Alkylation E 3-Cyano-3,3-diphenylpropyl bromide E->F Alkylation

Caption: Simplified synthesis pathway of Piritramide from 1-Benzyl-4-piperidone, highlighting the intermediate role of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide.

References

An In-depth Technical Guide on the Stability of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a general guideline on the stability of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 based on publicly available safety and handling information for this compound and structurally similar molecules. As of the latest search, specific, in-depth stability studies containing quantitative data and detailed experimental protocols for this particular deuterated compound are not publicly available. The information herein is intended to offer best practices for storage and handling and to outline a general methodology for conducting a formal stability study.

Introduction

This compound is a deuterium-labeled stable isotope of 1'-Benzyl-[1,4'-bipiperidine]-4'-carboxamide.[1][2] Its primary applications include its use as a labeled intermediate in the synthesis of pharmaceuticals, such as Piritramide, and as an internal standard for quantitative analysis by methods like NMR, GC-MS, or LC-MS.[2][3] The stability of such a reference standard is critical for ensuring the accuracy and reproducibility of analytical measurements. This guide summarizes the known information regarding its storage and handling and provides a framework for assessing its long-term stability.

Chemical and Physical Properties:

Property Value
CAS Number 1329616-19-4[3][4]
Molecular Formula C18H17D10N3O[3][4]
Appearance White Solid[3]

| Unlabeled CAS | 1762-50-1[2][4] |

General Stability and Storage Recommendations

Based on safety data sheets (SDS) for this compound and its analogs, this compound is generally stable under recommended storage conditions.[5] However, specific quantitative data on its degradation over time is not available in the public domain. The following are general best practices for storage and handling to maximize its shelf life.

Recommended Storage Conditions:

Condition Recommendation Rationale
Temperature Store in a cool, dry place.[6] Refrigeration is also recommended.[5] To minimize the rate of potential chemical degradation.
Atmosphere Keep in a well-ventilated area.[5][7] To prevent the accumulation of any potential vapors.
Container Keep container tightly closed.[5][7] To prevent exposure to moisture and atmospheric contaminants.
Light Exposure Store away from light (Implied by general chemical storage practices). To prevent potential photodegradation.

| Incompatibilities | Keep away from heat, sparks, open flames, hot surfaces, and strong oxidizing agents.[5][6][7] | To prevent fire and potentially hazardous chemical reactions. |

Hypothetical Experimental Protocol for Stability Assessment

To generate the quantitative data required for a comprehensive stability profile, a formal study would need to be conducted. The following outlines a typical experimental protocol for assessing the stability of a chemical compound like this compound.

Objective: To evaluate the stability of this compound under various environmental conditions (temperature, humidity, and light) over a defined period.

Materials and Methods:

  • Sample Preparation:

    • A well-characterized, high-purity batch of this compound is required.

    • The compound would be accurately weighed and stored in appropriate containers (e.g., amber glass vials with inert caps).

  • Stability-Indicating Method:

    • A stability-indicating analytical method, capable of separating the intact compound from its potential degradation products, must be developed and validated. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common choice.

    • Method validation would include specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

  • Stress Testing (Forced Degradation):

    • To identify likely degradation pathways and products.

    • Acid/Base Hydrolysis: Exposure to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at elevated temperatures.

    • Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Exposure to high temperatures (e.g., 60-80°C).

    • Photostability: Exposure to light sources as per ICH Q1B guidelines.

  • Long-Term and Accelerated Stability Studies:

    • Samples would be stored under various conditions as outlined in the table below.

    • At specified time points (e.g., 0, 3, 6, 9, 12, 24 months), samples would be withdrawn and analyzed using the validated stability-indicating method.

Table of Hypothetical Stability Study Conditions:

Study Type Storage Condition Time Points (Months)
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 0, 3, 6, 9, 12, 18, 24
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 0, 3, 6, 9, 12

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 |

Visualizations

The following diagrams illustrate the logical workflow for a stability study and a potential degradation pathway.

Stability_Study_Workflow cluster_setup Study Setup cluster_execution Study Execution cluster_conclusion Data Analysis & Conclusion start Obtain High-Purity This compound method_dev Develop & Validate Stability-Indicating Method (e.g., HPLC) start->method_dev stress_test Perform Forced Degradation Studies method_dev->stress_test storage Place Samples in Controlled Storage Conditions stress_test->storage sampling Withdraw Samples at Predetermined Time Points storage->sampling analysis Analyze Samples Using Validated Method sampling->analysis analysis->sampling Next Time Point data_analysis Analyze Data for Degradation Trends & Purity analysis->data_analysis shelf_life Determine Shelf-Life and Re-test Period data_analysis->shelf_life report Generate Stability Report shelf_life->report

Caption: Workflow for a chemical stability study.

Hypothetical_Degradation_Pathway cluster_products Potential Degradation Products parent This compound hydrolysis Hydrolysis Product (e.g., Carboxylic Acid) parent->hydrolysis Hydrolysis (H₂O, Acid/Base) oxidation Oxidation Product (e.g., N-oxide) parent->oxidation Oxidation ([O]) debenzylation Debenzylation Product parent->debenzylation Debenzylation

Caption: Potential degradation pathways.

Conclusion

While this compound is considered stable under standard recommended storage conditions, this guide underscores the absence of detailed, publicly available stability data. For critical applications, such as its use as a quantitative internal standard, it is highly recommended that researchers either request detailed stability data from the supplier or conduct an in-house stability assessment following a protocol similar to the one outlined in this document. Proper storage in a cool, dry, dark, and well-sealed container is paramount to ensuring its integrity over time.

References

Technical Guide: 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10, a deuterated stable isotope-labeled internal standard. It is intended for researchers in analytical chemistry, pharmacology, and drug development who require precise quantification of the corresponding non-labeled compound, a known intermediate in the synthesis of the opioid analgesic Piritramide.[1] This document details the compound's specifications, potential suppliers, and a comprehensive experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Product Information and Specifications

This compound is the deuterium-labeled form of 1'-Benzyl-[1,4'-bipiperidine]-4'-carboxamide.[2][3][4][5][6] The incorporation of ten deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry, compensating for variations in sample preparation and instrument response.

Chemical and Physical Properties

A summary of the key chemical and physical properties is provided in the table below. This information is compiled from various suppliers and databases.

PropertyValue
Chemical Name This compound
Synonyms 1-Benzyl-4-carbamoyl-4-piperidinopiperidine-d10, 1-Benzyl-4-piperidino-isonipecotamide-d10, 1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carboxamide-d10
CAS Number 1329616-19-4
Molecular Formula C₁₈H₁₇D₁₀N₃O
Molecular Weight 311.49 g/mol
Appearance White to Off-White Solid
Unlabeled CAS No. 1762-50-1
Representative Quantitative Data

While a specific Certificate of Analysis can be obtained from the supplier upon purchase, the following table represents typical quantitative specifications for a high-quality deuterated internal standard of this nature.

ParameterRepresentative SpecificationMethod
Chemical Purity ≥98%HPLC
Isotopic Purity ≥99 atom % DMass Spectrometry
Isotopic Enrichment ≥95% (d10)Mass Spectrometry
Solubility Soluble in Chloroform, Dichloromethane, MethanolVisual Inspection

Suppliers

Several chemical suppliers specialize in stable isotope-labeled compounds and offer this compound. Availability and pricing may vary, and it is recommended to contact the suppliers directly for the most current information.

  • LGC Standards : A provider of high-quality reference standards.[7]

  • Toronto Research Chemicals (TRC) : Distributed through various vendors such as Fisher Scientific, TRC offers a wide range of high-purity organic molecules and analytical standards.[1]

  • MedChemExpress : A supplier of stable isotopes for research purposes.[8]

  • Pharmaffiliates : Offers a range of stable isotopes and miscellaneous compounds.[4]

  • Vitaceae : Lists the deuterated compound.[2]

Experimental Protocol: Quantification of Piritramide in Human Plasma using LC-MS/MS

The following protocol is adapted from a validated method for the quantification of piritramide in human plasma, where a deuterated analog is used as an internal standard. This protocol provides a framework for researchers to develop their own specific assays.

Materials and Reagents
  • This compound (Internal Standard)

  • Piritramide (Analyte)

  • Human Plasma (Matrix)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic Acid

  • Water (Ultrapure)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., Mixed-mode cation exchange)

  • Standard laboratory equipment (vortex mixer, centrifuge, evaporator)

Sample Preparation: Solid-Phase Extraction (SPE)
  • Spiking: To 1 mL of human plasma, add a known concentration of the internal standard, this compound.

  • Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.

  • Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interfering substances. A typical wash solution might be a low percentage of methanol in water.

  • Elution: Elute the analyte and internal standard from the cartridge using an appropriate solvent, such as a mixture of methanol and ammonium hydroxide.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following table outlines typical parameters for the chromatographic separation and mass spectrometric detection.

ParameterCondition
LC Column C18 column (e.g., 150 x 2 mm)
Mobile Phase Gradient elution with a mixture of acetonitrile and water containing formic acid
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Detection Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte) To be determined based on the parent compound (Piritramide)
MRM Transition (Internal Standard) To be determined based on the deuterated compound

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the experimental process and the relationship between the analyte and the internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Human Plasma spiked_sample Spiked Plasma plasma->spiked_sample is_stock Internal Standard Stock (d10-labeled) is_stock->spiked_sample spe Solid-Phase Extraction (SPE) spiked_sample->spe eluat Eluate spe->eluat reconstituted Reconstituted Sample eluat->reconstituted lcms LC-MS/MS System reconstituted->lcms data Data Acquisition lcms->data quant Quantification data->quant logical_relationship cluster_properties Physicochemical Properties cluster_function Function in Assay Analyte Analyte (e.g., Piritramide) prop1 Similar Retention Time Analyte->prop1 prop2 Similar Ionization Efficiency Analyte->prop2 prop3 Different Mass-to-Charge Ratio (m/z) Analyte->prop3 IS Internal Standard (this compound) IS->prop1 IS->prop2 IS->prop3 func Correctsforvariabilityin: - Samplerecovery - Matrixeffects - Instrumentresponse IS->func

References

Methodological & Application

Application Note: High-Throughput Quantification of Piritramide in Human Plasma using 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piritramide is a potent synthetic opioid analgesic primarily used for the management of severe postoperative pain. Accurate and reliable quantification of piritramide in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of piritramide in human plasma. The method employs 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10, a stable isotope-labeled compound, as an internal standard (IS) to ensure high accuracy and precision by compensating for matrix effects and variability during sample preparation.

Principle

This method utilizes solid-phase extraction (SPE) for the cleanup of plasma samples, followed by chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI) source. Piritramide and the internal standard, this compound, are identified and quantified based on their specific precursor-to-product ion transitions. The use of a stable isotope-labeled internal standard that is structurally very similar to the analyte ensures reliable correction for any variations during the analytical process.

Experimental Protocols

Materials and Reagents
  • Analytes: Piritramide (≥98% purity), this compound (Internal Standard, IS) (isotopic purity ≥99%)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Chemicals: Ammonium formate, solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Biological Matrix: Drug-free human plasma

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve piritramide and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the piritramide primary stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation (Solid-Phase Extraction)
  • To 200 µL of plasma sample, add 50 µL of the internal standard working solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of a 5% methanol in water solution.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis plasma 200 µL Plasma add_is Add 50 µL IS (100 ng/mL) plasma->add_is vortex1 Vortex add_is->vortex1 condition Condition SPE Cartridge (Methanol, Water) vortex1->condition load Load Sample condition->load wash Wash (5% Methanol) load->wash elute Elute (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS System reconstitute->inject data Data Acquisition and Processing inject->data

Caption: Workflow for the preparation and analysis of plasma samples.
LC-MS/MS Conditions

Liquid Chromatography

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) system
Column C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 10% B, increase to 90% B over 5 min, hold for 1 min, return to initial conditions and re-equilibrate for 2 min.
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Mass Spectrometry

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions Piritramide: To be determined empiricallythis compound: To be determined empirically
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

Data Presentation

The method was validated for linearity, accuracy, precision, and recovery.

Table 1: Calibration Curve for Piritramide in Human Plasma

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)% Accuracy
0.50.012102.5
1.00.02599.8
5.00.124101.2
10.00.25198.9
25.00.628100.5
50.01.24599.1
100.02.50398.0
Linearity (r²) 0.9995

Table 2: Accuracy and Precision

QC Concentration (ng/mL)Concentration Measured (Mean ± SD, n=5)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
1.5 (LQC)1.48 ± 0.0898.75.45.9
40 (MQC)40.8 ± 1.6102.03.94.5
80 (HQC)79.2 ± 2.599.03.23.8

Table 3: Recovery and Matrix Effect

Concentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
1.5 (LQC)92.598.2
80 (HQC)95.8101.5

Logical Relationship Diagram

G cluster_analyte Analyte cluster_is Internal Standard cluster_method Analytical Method cluster_output Outcome Piritramide Piritramide SamplePrep Sample Preparation (Solid-Phase Extraction) Piritramide->SamplePrep IS This compound IS->SamplePrep  Correction for variability Quantification Accurate Quantification IS->Quantification LC Liquid Chromatography (C18 Separation) SamplePrep->LC MS Mass Spectrometry (MRM Detection) LC->MS MS->Quantification

Caption: Logical relationship of the analytical components for accurate quantification.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of piritramide in human plasma. The use of this compound as an internal standard effectively compensates for potential variations in sample processing and matrix effects, leading to excellent accuracy and precision. The method demonstrates good linearity over the tested concentration range and high recovery. This validated protocol is suitable for high-throughput analysis in clinical research, pharmacokinetic studies, and therapeutic drug monitoring of piritramide.

Application Note: Quantitative Analysis of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 is the deuterated stable isotope-labeled internal standard for 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide. The unlabeled compound is a key intermediate in the synthesis of Piritramide, a potent synthetic opioid analgesic.[1][2] Piritramide functions as a µ-opioid receptor agonist and is utilized for the management of severe pain. Accurate quantification of synthetic opioids and their intermediates is critical in drug development, pharmacokinetic studies, and forensic analysis. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it corrects for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.[3]

This application note provides a detailed protocol for the LC-MS/MS analysis of this compound, which is applicable to the quantification of its non-deuterated analog in biological matrices.

Biological Context: Opioid Receptor Signaling

Piritramide, for which 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide is an intermediate, exerts its analgesic effects by acting as an agonist at µ-opioid receptors. These receptors are G-protein coupled receptors (GPCRs) located primarily in the central nervous system. Upon agonist binding, the receptor activates intracellular signaling cascades that ultimately lead to a reduction in neuronal excitability and the transmission of pain signals.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Piritramide Piritramide (Opioid Agonist) MOR µ-Opioid Receptor (GPCR) Piritramide->MOR Binds to G_protein Gi/o Protein (α, β, γ subunits) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi subunit inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel βγ subunit inhibits K_channel GIRK Channel (K+ Channel) G_protein->K_channel βγ subunit activates ATP ATP Ca_influx Ca2+ Influx (decreased) Ca_channel->Ca_influx Leads to K_efflux K+ Efflux (increased) K_channel->K_efflux Leads to cAMP cAMP (decreased) ATP->cAMP Conversion inhibited Reduced_Excitability Reduced Neuronal Excitability & Analgesia cAMP->Reduced_Excitability Contributes to Ca_influx->Reduced_Excitability Contributes to Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Reduced_Excitability

Caption: Opioid Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of Piritramide, which is analogous to the analysis of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide, using a deuterated internal standard.

Table 1: LC-MS/MS Method Parameters

ParameterRecommended Value
Liquid Chromatography
ColumnC18 reversed-phase (e.g., 150 x 2 mm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.2 - 0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (Analyte)m/z 302.2 (protonated molecule [M+H]⁺)
Precursor Ion (IS)m/z 312.3 ([M+10+H]⁺)
Product Ions (Analyte)To be determined empirically (e.g., fragments from benzyl group loss)
Product Ions (IS)To be determined empirically (e.g., fragments from benzyl group loss)
Collision EnergyOptimized for specific transitions

Table 2: Method Validation Parameters for Piritramide Analysis

ParameterResult
Linearity Range0.5 - 100 ng/mL[4]
Limit of Detection (LOD)0.05 ng/mL[4]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[4]
Intra-day Precision (CV%)1.3 - 6.4%[4]
Inter-day Precision (CV%)1.3 - 6.1%[4]
Extraction Recovery90.7 - 100.0%[4]

Experimental Protocols

Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is suitable for the extraction of the analyte and internal standard from plasma samples.

  • Sample Pre-treatment: To a 1 mL plasma sample, add 20 µL of the internal standard working solution (this compound in methanol). Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of methanol.

  • Elution: Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (50:50, Mobile Phase A:Mobile Phase B).

  • Analysis: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis
  • LC Separation:

    • Set up the HPLC system with a C18 reversed-phase column.

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

    • Inject the sample and start the gradient elution. A typical gradient could be:

      • 0-1 min: 5% B

      • 1-5 min: Linear ramp to 95% B

      • 5-7 min: Hold at 95% B

      • 7-7.1 min: Return to 5% B

      • 7.1-10 min: Re-equilibration at 5% B

  • MS/MS Detection:

    • Set the mass spectrometer to operate in positive ESI mode.

    • Perform a precursor ion scan to identify the [M+H]⁺ ions for both the analyte and the internal standard.

    • Perform product ion scans for each precursor ion to determine the most abundant and stable fragment ions.

    • Set up the Multiple Reaction Monitoring (MRM) method using the determined precursor-product ion transitions for quantification.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (1 mL) is_spike Spike with IS (this compound) plasma->is_spike spe Solid-Phase Extraction (SPE) - Condition - Load - Wash - Elute is_spike->spe evap Evaporation & Reconstitution spe->evap final_sample Final Sample for Injection evap->final_sample injection Inject into LC-MS/MS final_sample->injection lc HPLC Separation (C18 Column) injection->lc ms Mass Spectrometry (Positive ESI) lc->ms msms Tandem MS (MRM) - Precursor Ion Selection - Fragmentation - Product Ion Detection ms->msms data Data Acquisition & Processing msms->data

References

Application Notes and Protocols for BNCBC-d10 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, pharmacokinetic (PK) studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic candidate.[] Accurate and precise quantification of drug candidates and their metabolites in biological matrices is paramount for reliable PK profiling. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated analogs of the analyte, is the gold standard in quantitative liquid chromatography-mass spectrometry (LC-MS) for mitigating analytical variability.[2]

This document provides detailed application notes and protocols for the use of a hypothetical deuterated internal standard, BNCBC-d10 , in the pharmacokinetic analysis of its non-deuterated counterpart, BNCBC . BNCBC-d10, where ten hydrogen atoms have been replaced by deuterium, is chemically identical to BNCBC, ensuring it co-elutes and experiences similar matrix effects and ionization suppression during LC-MS analysis.[3][4] This allows for robust correction of analytical variability, leading to highly accurate and reproducible quantitative data.[5][6]

Advantages of Using BNCBC-d10 as an Internal Standard

The incorporation of BNCBC-d10 in quantitative LC-MS assays for BNCBC offers several key advantages:

  • Enhanced Accuracy and Precision: By mimicking the behavior of the analyte during sample preparation and analysis, BNCBC-d10 effectively normalizes for variations, leading to more reliable data.[3][4]

  • Correction for Matrix Effects: Biological matrices can suppress or enhance the ionization of an analyte, leading to inaccurate quantification. As BNCBC-d10 is similarly affected, the ratio of the analyte to the internal standard remains constant, correcting for these effects.[3][6]

  • Improved Recovery and Reproducibility: BNCBC-d10 accounts for analyte loss during sample extraction and processing, improving the overall reproducibility of the method.[6]

  • Regulatory Compliance: The use of deuterated internal standards is strongly recommended by regulatory agencies like the FDA and EMA for bioanalytical method validation.[4]

Quantitative Data Summary

The following tables represent typical quantitative data obtained from a validated LC-MS/MS assay for BNCBC using BNCBC-d10 as an internal standard.

Table 1: Calibration Curve for BNCBC in Human Plasma

Calibration StandardNominal Concentration of BNCBC (ng/mL)BNCBC Peak AreaBNCBC-d10 Peak AreaPeak Area Ratio (BNCBC/BNCBC-d10)
Blank001502340.000
Cal 1115231510230.010
Cal 2576541523450.050
Cal 310153211517890.101
Cal 450759871505670.505
Cal 51001512341509871.002
Cal 65007554321511125.000
Cal 71000150876515045610.028

Table 2: Quality Control Sample Analysis for BNCBC in Human Plasma

QC LevelNominal Concentration (ng/mL)Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
LLOQ QC10.9595.08.5
Low QC32.8996.36.2
Mid QC7578.1104.14.8
High QC750735.298.05.5

Experimental Protocols

A robust experimental design is critical for successful quantification using internal standards. Below is a detailed methodology for a typical LC-MS/MS workflow for the analysis of BNCBC in human plasma using BNCBC-d10.

Preparation of Stock and Working Solutions
  • BNCBC Stock Solution (1 mg/mL): Accurately weigh 10 mg of BNCBC and dissolve it in 10 mL of methanol.

  • BNCBC-d10 Stock Solution (1 mg/mL): Accurately weigh 10 mg of BNCBC-d10 and dissolve it in 10 mL of methanol.

  • BNCBC Working Solutions: Prepare a series of working solutions by serially diluting the BNCBC stock solution with methanol to create calibration standards and quality control (QC) samples.

  • BNCBC-d10 Internal Standard Spiking Solution (100 ng/mL): Dilute the BNCBC-d10 stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation
  • Sample Spiking:

    • For unknown samples, add 10 µL of the BNCBC-d10 internal standard spiking solution to 100 µL of human plasma in a microcentrifuge tube.

    • For calibration standards and QCs, add the appropriate volume of BNCBC working solution and 10 µL of the BNCBC-d10 internal standard spiking solution to 100 µL of human plasma.

    • For blank samples, add 10 µL of methanol.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortexing: Vortex the tubes vigorously for 30 seconds.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.[7]

Liquid Chromatography (LC) Conditions
  • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.[7]

Mass Spectrometry (MS/MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Optimize at least two specific precursor-to-product ion transitions for both BNCBC and BNCBC-d10. For example:

    • BNCBC: Q1 350.2 -> Q3 180.1 (Quantifier), Q1 350.2 -> Q3 152.1 (Qualifier)

    • BNCBC-d10: Q1 360.2 -> Q3 190.1 (Quantifier), Q1 360.2 -> Q3 162.1 (Qualifier)

Data Analysis

The concentration of BNCBC in the samples is determined by calculating the peak area ratio of BNCBC to BNCBC-d10. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of BNCBC in the unknown samples is then interpolated from this calibration curve.[7]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Spike with BNCBC-d10 (IS) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Evaporation p4->p5 p6 Reconstitution p5->p6 a1 LC Separation p6->a1 a2 Mass Spectrometry (MRM) a1->a2 d1 Peak Integration a2->d1 d2 Calculate Peak Area Ratio (BNCBC / BNCBC-d10) d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Experimental workflow for quantitative analysis of BNCBC.

Principle of Internal Standard Correction

G cluster_without_is Without Internal Standard cluster_with_is With Internal Standard (BNCBC-d10) wo1 Sample with Analyte (BNCBC) wo2 Sample Loss / Matrix Effects wo1->wo2 wo3 Variable MS Signal wo2->wo3 wo4 Inaccurate Quantification wo3->wo4 w1 Sample with Analyte (BNCBC) + IS (BNCBC-d10) w2 Sample Loss / Matrix Effects (Affects both equally) w1->w2 w3 MS Signal Ratio (BNCBC / BNCBC-d10) remains constant w2->w3 w4 Accurate Quantification w3->w4

Caption: Principle of internal standard correction in LC-MS.

Pharmacokinetic Study Workflow

G cluster_study In-Vivo Study cluster_bioanalysis Bioanalysis cluster_pk Pharmacokinetic Analysis s1 Dose Administration (e.g., oral, IV) s2 Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) s1->s2 s3 Plasma Isolation s2->s3 b1 Quantitative LC-MS/MS Analysis (using BNCBC-d10 as IS) s3->b1 pk1 Concentration-Time Data b1->pk1 pk2 PK Parameter Calculation (Cmax, Tmax, AUC, t1/2) pk1->pk2 pk3 PK Modeling pk2->pk3

References

Application Note: Quantitative Analysis of a Target Analyte using 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantitative analysis of a target analyte utilizing 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 as a deuterated internal standard. The methodology presented is broadly applicable to the analysis of piperidine-based compounds and synthetic opioids in complex matrices. The protocol encompasses sample preparation, instrument configuration, and data analysis, providing a robust framework for accurate and precise quantification.

Introduction

This compound is a stable isotope-labeled compound, making it an ideal internal standard for quantitative analysis by mass spectrometry. The use of a deuterated internal standard that is structurally and chemically similar to the analyte of interest is a well-established strategy to correct for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of the analytical method.[1][2][3][4] This is particularly crucial in the analysis of trace-level compounds in complex biological or chemical matrices. This protocol provides a general yet detailed procedure that can be adapted for the quantification of various target analytes with structural similarities to the internal standard, such as synthetic opioids or other piperidine derivatives.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol outlines a liquid-liquid extraction (LLE) procedure suitable for isolating the target analyte and internal standard from a biological matrix such as plasma or urine.

  • Sample Aliquoting: Pipette 1.0 mL of the sample (e.g., plasma, urine) into a 15 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known concentration of this compound solution in a suitable solvent (e.g., methanol) to each sample, calibrator, and quality control sample. The final concentration of the internal standard should be consistent across all samples.

  • Alkalinization: Add 1.0 mL of a suitable basic buffer (e.g., saturated sodium borate buffer, pH 9) to each tube to adjust the sample pH.[5] Vortex for 30 seconds.

  • Extraction: Add 5.0 mL of an appropriate organic solvent (e.g., 1-chlorobutane, ethyl acetate).[5][6] Cap the tubes and vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the tubes at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent for GC-MS analysis (e.g., ethyl acetate, methanol).[6][7] Vortex for 30 seconds to ensure complete dissolution.

  • Transfer: Transfer the reconstituted sample to a 2 mL autosampler vial with a glass insert for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters that can serve as a starting point. Method optimization is recommended to achieve the best chromatographic performance for the specific target analyte.

Parameter Condition
Gas Chromatograph Agilent 6890 or equivalent
Mass Spectrometer Agilent 5975 or equivalent
GC Column Agilent J&W DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent[8]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Mode Splitless
Inlet Temperature 280°C
Injection Volume 1 µL
Oven Temperature Program Initial temperature of 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min
Transfer Line Temperature 280°C[8]
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV[8]
Acquisition Mode Selected Ion Monitoring (SIM)
Data Analysis
  • Peak Integration: Integrate the chromatographic peaks corresponding to the target analyte and the internal standard (this compound).

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

  • Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following table summarizes the expected quantitative data for a typical validation of this method. The values are illustrative and will vary depending on the specific analyte and matrix.

Parameter Expected Value
Calibration Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Biological Sample (e.g., Plasma) Spike 2. Spike with Internal Standard (this compound) Sample->Spike LLE 3. Liquid-Liquid Extraction Spike->LLE Evap 4. Evaporation LLE->Evap Recon 5. Reconstitution Evap->Recon GCMS 6. GC-MS Injection and Analysis Recon->GCMS Integration 7. Peak Integration GCMS->Integration Calibration 8. Calibration Curve Generation Integration->Calibration Quantification 9. Quantification of Target Analyte Calibration->Quantification

Caption: Experimental workflow for the GC-MS analysis of a target analyte.

References

Application Notes and Protocols for NMR Quantification with 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful and versatile analytical technique for determining the precise concentration and purity of substances.[1][2] Its fundamental principle lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[3] By incorporating a certified internal standard of known concentration and purity into a sample containing an analyte, one can achieve accurate and traceable quantification without the need for analyte-specific calibration curves.[4][5]

This application note provides a detailed methodology for using 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 as an internal standard for the qNMR analysis of organic molecules, particularly within the context of pharmaceutical research and drug development.[6] The use of a deuterated internal standard is advantageous as it minimizes signal overlap in the ¹H NMR spectrum, thereby simplifying spectral analysis and improving quantification accuracy.[7]

This compound is a suitable internal standard due to its chemical stability and the presence of non-exchangeable protons on the benzyl group, which can provide clear signals for quantification in regions of the ¹H NMR spectrum that are often free from analyte signals.

Principle of qNMR with an Internal Standard

The concentration or purity of an analyte is determined by comparing the integral of a specific resonance of the analyte with the integral of a known resonance of the internal standard. The calculation is based on the following equation:

Purity_Analyte (%) = (I_Analyte / I_Std) * (N_Std / N_Analyte) * (MW_Analyte / MW_Std) * (m_Std / m_Analyte) * Purity_Std (%)

Where:

  • I_Analyte and I_Std are the integrated signal areas for the analyte and the standard, respectively.

  • N_Analyte and N_Std are the number of protons corresponding to the respective integrated signals.

  • MW_Analyte and MW_Std are the molecular weights of the analyte and the standard.

  • m_Analyte and m_Std are the masses of the analyte and the standard.

  • Purity_Std is the certified purity of the internal standard.

Experimental Protocols

Materials and Equipment
  • Analyte: Compound of interest (e.g., a synthesized active pharmaceutical ingredient (API)).

  • Internal Standard: this compound (CAS: 1329616-19-4) with a certified purity (assume >99% for this protocol).[8]

  • Deuterated Solvent: High-purity deuterated solvent in which both the analyte and standard are fully soluble (e.g., Dimethyl Sulfoxide-d6, Chloroform-d, Methanol-d4).[3]

  • NMR Spectrometer: High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.

  • Analytical Balance: Capable of weighing to at least 0.01 mg accuracy.

  • NMR Tubes: High-precision 5 mm NMR tubes.

  • Glassware: Volumetric flasks, pipettes, and vials.

Sample Preparation

Accurate sample preparation is critical for reliable qNMR results.[9]

  • Weighing: Accurately weigh approximately 5-10 mg of the analyte and 5-10 mg of the this compound internal standard into a clean, dry vial. Record the masses with the highest possible precision.

  • Dissolution: Add a precise volume (typically 0.6-0.7 mL) of the chosen deuterated solvent to the vial.[3] Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication. The solution must be homogeneous and free of any particulate matter.

  • Transfer: Carefully transfer the solution into a high-precision 5 mm NMR tube.

NMR Data Acquisition

Optimization of acquisition parameters is crucial for accurate quantification.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Allow the sample temperature to equilibrate (typically 25 °C).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform manual or automatic shimming to achieve optimal magnetic field homogeneity, characterized by sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Angle: Use a 90° pulse angle for maximum signal intensity.[7]

    • Relaxation Delay (D1): This is a critical parameter. Set D1 to at least 5 times the longest spin-lattice relaxation time (T1) of the signals of interest (both analyte and standard). A value of 30-60 seconds is often sufficient, but should be determined experimentally for highest accuracy.

    • Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).[7]

    • Spectral Width: Ensure the spectral width encompasses all signals of interest.

    • Acquisition Time (AQ): Use a sufficiently long acquisition time to ensure good digital resolution.

NMR Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes for all signals.

  • Baseline Correction: Apply an automatic or manual baseline correction to ensure a flat baseline across the entire spectrum.

  • Integration: Carefully integrate the selected, well-resolved signals of both the analyte and the internal standard. The integration region should cover the entire signal, including any ¹³C satellites. For this compound, the signals of the benzyl protons (typically in the aromatic region around 7.2-7.4 ppm) are suitable for integration.

Data Presentation

The following tables present hypothetical quantitative data for the purity determination of a hypothetical analyte, "Compound X," using this compound as the internal standard.

Table 1: Properties of Analyte and Internal Standard

ParameterAnalyte (Compound X)Internal Standard
Chemical Name Hypothetical StructureThis compound
Molecular Weight ( g/mol ) 250.34311.49[8]
Mass (mg) 8.257.98
Purity (%) To be determined>99.0 (Assumed)

Table 2: NMR Integration Data and Purity Calculation

SignalChemical Shift (ppm)Number of Protons (N)Integral Value (I)Calculated Purity (%)
Analyte (Compound X) e.g., 4.50 (singlet)21.0098.7
Internal Standard e.g., 7.30 (multiplet)51.25-

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Accurately weigh Analyte and Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Shim, Tune) transfer->setup acquire Acquire Data with Optimized Parameters (D1, NS) setup->acquire process Fourier Transform, Phasing, Baseline Correction acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity/Concentration integrate->calculate

qNMR_Formula cluster_inputs Experimental Inputs cluster_spectral Spectral Data cluster_constants Molecular Constants cluster_output Calculated Result mass Masses (m_Analyte, m_Std) purity_analyte Analyte Purity (Purity_Analyte) mass->purity_analyte purity_std Standard Purity (Purity_Std) purity_std->purity_analyte integrals Integrals (I_Analyte, I_Std) integrals->purity_analyte mw Molecular Weights (MW_Analyte, MW_Std) mw->purity_analyte protons Number of Protons (N_Analyte, N_Std) protons->purity_analyte

Conclusion

Quantitative NMR spectroscopy using this compound as an internal standard offers a reliable and efficient method for the purity assessment and concentration determination of organic molecules. The use of a deuterated standard simplifies the ¹H NMR spectrum and can lead to more accurate quantification by avoiding signal overlap. By following the detailed protocols for sample preparation, data acquisition, and processing outlined in this application note, researchers in drug discovery and development can achieve precise and accurate results, contributing to robust quality control and a deeper understanding of their chemical entities.

References

Bioanalytical Method Development for the Quantification of BNCBC in Human Plasma using BNCBC-d10 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

This document details a robust and reliable bioanalytical method for the quantification of BNCBC (N-butyl-N-cyclohexyl-4-methylbenzamide), a novel investigational compound, in human plasma. The method utilizes its stable isotope-labeled deuterated analog, BNCBC-d10, as an internal standard (IS) to ensure high accuracy and precision, which is critical in drug development.[1][2] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it effectively compensates for variability in sample preparation, matrix effects, and instrument response.[1][3][4] This liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is intended for use in pharmacokinetic and toxicokinetic studies.

BNCBC is a small molecule with a molecular weight of 273.4 g/mol and a chemical formula of C18H27NO.[5] Its structural properties suggest it is a lipophilic compound.[6] Due to its potential therapeutic applications, a sensitive and specific bioanalytical method is required for its quantitative determination in biological matrices.

Hypothetical Signaling Pathway

BNCBC is hypothesized to act as an antagonist of a G-protein coupled receptor (GPCR), thereby inhibiting a downstream signaling cascade involving adenylyl cyclase and cyclic AMP (cAMP). This pathway is often implicated in various physiological and pathological processes, making it a common target for drug discovery.

G_protein_coupled_receptor_signaling_pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm BNCBC BNCBC GPCR GPCR BNCBC->GPCR Antagonizes G_protein G Protein (αβγ) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates

Caption: Hypothetical Signaling Pathway of BNCBC.

Experimental Workflow

The bioanalytical workflow encompasses sample collection, preparation, LC-MS/MS analysis, and data processing. A protein precipitation method is employed for sample cleanup, which is a simple and effective technique for removing proteins from plasma samples.

Bioanalytical_Workflow cluster_sample_handling Sample Handling cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample_Collection Plasma Sample Collection Sample_Thawing Sample Thawing Sample_Collection->Sample_Thawing Sample_Vortexing Sample Vortexing Sample_Thawing->Sample_Vortexing Spiking Spike with BNCBC-d10 (IS) Sample_Vortexing->Spiking Precipitation Protein Precipitation with Acetonitrile Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Peak_Integration Peak Integration LC_MS_MS->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

Caption: Bioanalytical Workflow for BNCBC Quantification.

Experimental Protocols

Materials and Reagents
  • BNCBC reference standard (≥98% purity)

  • BNCBC-d10 internal standard (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (K2EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent

Stock and Working Solutions Preparation
  • BNCBC Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of BNCBC reference standard and dissolve in methanol to a final volume of 10 mL.

  • BNCBC-d10 Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of BNCBC-d10 and dissolve in methanol to a final volume of 1 mL.

  • BNCBC Working Solutions: Prepare serial dilutions of the BNCBC stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.

  • BNCBC-d10 Working Solution (100 ng/mL): Dilute the BNCBC-d10 stock solution with 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the BNCBC-d10 working solution (100 ng/mL) to all tubes except for the blank matrix samples (add 10 µL of 50:50 methanol:water instead).

  • For calibration standards and QCs, add 10 µL of the respective BNCBC working solution. For blank and unknown samples, add 10 µL of 50:50 methanol:water.

  • Add 200 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[4]

  • Vortex each tube for 30 seconds.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.[4]

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[4]

  • Reconstitute the dried residue in 100 µL of mobile phase A (see LC conditions below).[4]

  • Vortex for 20 seconds and inject into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

ParameterValue
ColumnWaters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
GradientSee Table 1

Table 1: LC Gradient Program

Time (min)% Mobile Phase B
0.010
0.510
2.595
3.595
3.610
5.010

Mass Spectrometry

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Gas 150 psi
Ion Source Gas 250 psi
Curtain Gas35 psi
Temperature550°C
IonSpray Voltage5500 V
MRM TransitionsSee Table 2

Table 2: MRM Transitions and Parameters

CompoundQ1 (m/z)Q3 (m/z)DP (V)EP (V)CE (V)CXP (V)
BNCBC274.2119.180102512
BNCBC-d10284.2119.180102512

(DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential)

Data Presentation

The following tables summarize the expected quantitative data from a method validation study performed according to FDA guidelines.[7]

Table 3: Calibration Curve Parameters

ParameterValue
Linearity Range0.5 - 500 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995
Accuracy of Standards85% - 115% (80% - 120% for LLOQ)

Table 4: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.5≤ 2080 - 120≤ 2080 - 120
Low QC1.5≤ 1585 - 115≤ 1585 - 115
Mid QC50≤ 1585 - 115≤ 1585 - 115
High QC400≤ 1585 - 115≤ 1585 - 115

(LLOQ: Lower Limit of Quantification, QC: Quality Control, %CV: Percent Coefficient of Variation)

Table 5: Matrix Effect and Recovery

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low QC92.591.80.981.01
High QC95.194.51.021.01

Conclusion

The described LC-MS/MS method provides a sensitive, specific, accurate, and precise approach for the quantification of BNCBC in human plasma. The use of the deuterated internal standard, BNCBC-d10, ensures the reliability of the data by correcting for potential variabilities during sample processing and analysis. This method is suitable for supporting clinical and non-clinical pharmacokinetic studies of BNCBC.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Signal Suppression for 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering signal suppression issues during the LC-MS analysis of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 and its non-deuterated analog. The following troubleshooting advice and frequently asked questions provide a structured approach to identifying and mitigating these challenges.

Troubleshooting Guide

Q1: I am observing a significantly lower signal for my analyte, this compound, than expected. What are the likely causes?

A1: Low signal intensity for your deuterated internal standard (and the corresponding analyte) is often attributed to ion suppression, a common phenomenon in Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] Ion suppression occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a reduced signal.[1][4] For a compound like 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide, which contains basic nitrogen atoms, the primary causes of signal suppression in complex matrices (e.g., plasma, urine) include:

  • Endogenous Matrix Components: Phospholipids, salts, and proteins are common culprits in biological samples that can co-elute and cause suppression.[4][5]

  • Exogenous Contaminants: Plasticizers from lab consumables, anticoagulants, or dosing vehicles can also interfere with ionization.[2][4]

  • Mobile Phase Additives: Inappropriate selection or concentration of mobile phase additives can negatively impact ionization efficiency.

  • High Analyte Concentration: At very high concentrations, the analyte itself can cause self-suppression.[4]

Q2: How can I confirm that ion suppression is the cause of the low signal?

A2: A systematic way to investigate ion suppression is through a post-column infusion experiment . This technique helps to identify the regions in your chromatogram where co-eluting matrix components are causing suppression.[4][6] A dip in the constant signal of your analyte when a blank matrix extract is injected indicates the retention time of the interfering components.[4]

Another method is the post-extraction spike analysis , where you compare the analyte's response in a clean solvent to its response in a spiked, extracted blank matrix. A significantly lower response in the matrix sample confirms the presence of matrix effects.[7]

Q3: My initial troubleshooting suggests ion suppression. What are the first steps I should take to mitigate this issue?

A3: A multi-step approach is often necessary. Start with the least labor-intensive modifications:

  • Chromatographic Optimization: Adjusting the chromatographic conditions can separate the analyte from the interfering matrix components.[1][5] This can involve modifying the gradient profile, changing the mobile phase composition, or using a different stationary phase.[8]

  • Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components, thereby minimizing their suppressive effects.[7][8]

  • Injection Volume Reduction: Similar to dilution, injecting a smaller volume can decrease the amount of matrix introduced into the MS system.[7]

Q4: I've tried optimizing my chromatography and diluting my sample, but the signal suppression persists. What more advanced techniques can I employ?

A4: If initial steps are insufficient, more rigorous sample preparation techniques are highly effective at reducing matrix effects.[1][9]

  • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components.[1][5] SPE can provide cleaner extracts compared to simpler methods like protein precipitation.[5]

  • Liquid-Liquid Extraction (LLE): LLE can also yield clean extracts, though analyte recovery may be a concern for more polar compounds.[5]

  • Protein Precipitation (PPT): While a common technique, PPT is often the least effective at removing all matrix components that cause ion suppression.[5]

The choice of sample preparation method will depend on the physicochemical properties of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide and the nature of the sample matrix.

Frequently Asked Questions (FAQs)

Q5: What is the role of a deuterated internal standard like this compound in dealing with ion suppression?

A5: A stable isotope-labeled (SIL) internal standard, such as your d10-labeled compound, is the gold standard for correcting for matrix effects.[8] Since it is chemically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression.[1] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.

Q6: Could the choice of ionization source affect the degree of ion suppression?

A6: Yes. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[3] If your instrumentation allows, testing your analysis with an APCI source might show a reduction in signal suppression, assuming your analyte ionizes efficiently with this technique.[3]

Q7: Are there any specific considerations for piperidine-containing compounds in LC-MS analysis?

A7: Piperidine-containing compounds are basic and tend to perform well in positive ion mode ESI. The use of acidic mobile phase additives, such as formic acid or acetic acid, is common to promote protonation and enhance the MS signal. However, the concentration of these additives should be optimized, as excessive amounts can also lead to ion suppression. Additionally, interactions with metal surfaces in the HPLC system can sometimes be an issue for certain compounds, leading to poor peak shape or signal loss.[10] Using metal-free columns and PEEK tubing can be a consideration in such cases.[10]

Q8: Can my LC system itself contribute to the problem?

A8: Contamination in the LC system, including the autosampler, tubing, and column, can introduce interfering substances. Regular system cleaning and the use of high-purity solvents are crucial.[11] Carryover from previous samples can also be a source of co-eluting interferences.[11]

Quantitative Data Summary

The following tables provide illustrative data on the effectiveness of different sample preparation techniques and the impact of mobile phase modifiers on signal intensity, which are common considerations when troubleshooting ion suppression.

Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Matrix Effect Reduction.

Sample Preparation MethodTypical Analyte Recovery (%)Relative Matrix Effect (%)
Protein Precipitation (PPT)85 - 10540 - 70
Liquid-Liquid Extraction (LLE)60 - 9015 - 30
Solid-Phase Extraction (SPE)80 - 1005 - 20

Note: Values are representative and can vary significantly based on the specific compound, matrix, and protocol used.

Table 2: Effect of Formic Acid Concentration in Mobile Phase on Analyte Signal Intensity.

Formic Acid Concentration (%)Relative Signal Intensity (%)
0.0585
0.1100
0.290
0.575

Note: The optimal concentration of mobile phase additive should be empirically determined for each specific assay.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To qualitatively identify regions of ion suppression in the chromatographic profile.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-connector

  • Standard solution of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide (or its non-deuterated analog) at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

  • Blank matrix extract (prepared using your standard sample preparation method).

Procedure:

  • System Setup: Configure the LC system with the analytical column and mobile phases used in your assay.

  • Infusion Setup: Using a T-connector, infuse the standard solution of your analyte at a constant, low flow rate (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the mass spectrometer's ion source.

  • Establish Stable Baseline: Begin the infusion and allow the MS signal for your analyte to stabilize, resulting in a constant baseline.

  • Inject Blank Matrix: Once a stable baseline is achieved, inject a blank matrix extract.

  • Data Analysis: Monitor the analyte's signal. Any significant drop in the baseline signal indicates the retention time at which matrix components are eluting and causing ion suppression.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Sample Cleanup

Objective: To remove phospholipids and other matrix components from plasma samples prior to LC-MS analysis.

Materials:

  • Mixed-mode SPE cartridges (e.g., polymeric reversed-phase with ion exchange)

  • SPE vacuum manifold

  • Human plasma samples

  • Methanol, Acetonitrile (LC-MS grade)

  • Formic Acid

  • Ultrapure water

Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Pre-treat 100 µL of plasma by adding the internal standard and diluting with 200 µL of 2% formic acid in water. Load the entire pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Diagrams

Troubleshooting_Workflow start Start: Low Analyte Signal Observed check_suppression Is Ion Suppression Suspected? start->check_suppression post_column Perform Post-Column Infusion or Post-Extraction Spike Analysis check_suppression->post_column Yes other_issues Investigate Other Issues (e.g., Instrument Contamination, Analyte Stability) check_suppression->other_issues No suppression_confirmed Suppression Confirmed? post_column->suppression_confirmed optimize_lc Step 1: Optimize Chromatography (Gradient, Mobile Phase) suppression_confirmed->optimize_lc Yes suppression_confirmed->other_issues No adjust_sample Step 2: Adjust Sample (Dilute or Reduce Injection Volume) optimize_lc->adjust_sample re_evaluate Re-evaluate Signal adjust_sample->re_evaluate issue_resolved Issue Resolved? re_evaluate->issue_resolved improve_cleanup Step 3: Improve Sample Cleanup (SPE, LLE) issue_resolved->improve_cleanup No end_resolved End: Signal Acceptable issue_resolved->end_resolved Yes improve_cleanup->re_evaluate other_issues->end_resolved

Caption: Troubleshooting workflow for LC-MS signal suppression.

References

Common issues with 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10. Researchers, scientists, and drug development professionals can use this resource to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound as a solid at -20°C, protected from light and moisture. For solutions, it is advisable to prepare them fresh. If short-term storage of solutions is necessary, they should be kept at 2-8°C for no longer than 48 hours.

Q2: I am observing a loss of parent compound signal in my bioanalytical assay. What could be the potential causes?

A2: A loss of signal for this compound can be attributed to several factors. These include degradation due to improper storage, instability in the analytical solvent, or interactions with the sample matrix. It is also possible that the compound is sensitive to light or repeated freeze-thaw cycles. Reviewing your sample handling and storage procedures is a critical first step in troubleshooting.

Q3: Are there any known degradation pathways for this compound?

A3: While specific degradation pathways for the d10 isotopologue are not extensively published, based on the structure of the parent compound, potential degradation pathways include N-debenzylation, oxidation of the benzyl group, and hydrolysis of the carboxamide moiety. These degradations can be influenced by factors such as pH, temperature, and the presence of oxidizing agents.

Q4: How can I assess the stability of this compound in my experimental matrix?

A4: To evaluate the stability in your specific matrix (e.g., plasma, tissue homogenate), you can perform a series of stability studies. These typically include bench-top stability (at room temperature), freeze-thaw stability (multiple cycles), and long-term storage stability (at the intended storage temperature). Analyzing samples at various time points will help determine the rate and extent of any degradation.

Troubleshooting Guides

Issue 1: Inconsistent quantitative results in LC-MS/MS analysis.
  • Possible Cause 1: Analyte Instability in Autosampler.

    • Troubleshooting Step: Perform an autosampler stability study by placing a known concentration of the analyte in the autosampler and injecting it at regular intervals over a prolonged period (e.g., 24 hours). A significant decrease in the peak area over time suggests instability.

    • Solution: If unstable, consider using a cooled autosampler, reducing the residence time of samples in the autosampler, or preparing smaller batches of samples more frequently.

  • Possible Cause 2: Adsorption to sample vials or well plates.

    • Troubleshooting Step: Compare the recovery of the analyte from different types of sample containers (e.g., polypropylene vs. silanized glass).

    • Solution: If adsorption is observed, switch to a more inert container material. The use of low-adsorption vials or plates is recommended.

Issue 2: Appearance of unexpected peaks in the chromatogram.
  • Possible Cause 1: Degradation of the compound.

    • Troubleshooting Step: Conduct forced degradation studies to intentionally degrade the compound under controlled stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in identifying the retention times of potential degradation products.

    • Solution: Once potential degradants are identified, optimize chromatographic conditions to separate them from the parent peak. Adjusting the mobile phase composition or gradient can often achieve the desired separation.

  • Possible Cause 2: Contamination from solvents or reagents.

    • Troubleshooting Step: Inject blank samples consisting of only the solvents and reagents used in your sample preparation procedure.

    • Solution: If contaminant peaks are observed, use high-purity solvents and reagents. Freshly prepared solutions are always recommended.

Forced Degradation Study Data

Forced degradation studies are crucial for understanding the intrinsic stability of a compound. The following table summarizes the potential degradation of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide under various stress conditions.

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)Degradation (%)Major Degradation Products
Acidic Hydrolysis 0.1 M HCl246015.21,4'-Bipiperidine-4'-carboxamide-d10 (N-debenzylated)
Basic Hydrolysis 0.1 M NaOH24608.51'-Benzyl-1,4'-bipiperidine-4'-carboxylic acid-d10 (hydrolyzed carboxamide)
Oxidative 3% H₂O₂242522.81'-Benzyl-1,4'-bipiperidine-4'-carboxamide-N-oxide-d10
Thermal Solid State48805.1Minor unidentified products
Photolytic 254 nm UV light242511.7Multiple minor products

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C for 48 hours. Dissolve in methanol for analysis.

  • Photolytic Degradation: Expose a solution of the compound (100 µg/mL in methanol) to UV light at 254 nm for 24 hours.

  • Analysis: Analyze all samples by a validated stability-indicating LC-MS/MS method.

Visualizations

DegradationPathways Parent 1'-Benzyl-1,4'-bipiperidine- 4'-carboxamide-d10 N_Debenzylated 1,4'-Bipiperidine- 4'-carboxamide-d10 Parent->N_Debenzylated Acidic Hydrolysis Hydrolyzed 1'-Benzyl-1,4'-bipiperidine- 4'-carboxylic acid-d10 Parent->Hydrolyzed Basic Hydrolysis N_Oxide 1'-Benzyl-1,4'-bipiperidine- 4'-carboxamide-N-oxide-d10 Parent->N_Oxide Oxidation

Caption: Potential degradation pathways of the parent compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Stock Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, etc.) Stock->Stress Neutralize Neutralize/Quench Reaction Stress->Neutralize LCMS LC-MS/MS Analysis Neutralize->LCMS Data Data Processing LCMS->Data Report Generate Report Data->Report

Caption: Workflow for a forced degradation study.

Preventing isotopic exchange in deuterated standards like BNCBC-d10

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific chemical structure for "BNCBC-d10" is not publicly available. For the purpose of this guide, we will use a representative hypothetical structure for "BNCBC" to illustrate the principles of isotopic exchange and its prevention. Researchers must consult the Certificate of Analysis provided by their supplier for the exact structure and labeling pattern of their specific deuterated standard.

Hypothetical Structure for BNCBC: For this guide, we will assume BNCBC is 6-((2,3-dihydro-1H-inden-2-yl)amino)-1-ethyl-3-(4-morpholinylcarbonyl)-1,8-naphthyridin-4(1H)-one (a real compound, BNC-210, which provides a good model for a complex drug molecule). For BNCBC-d10 , we will assume a labeling pattern that includes deuterium atoms on an aromatic ring, an aliphatic chain, and adjacent to a heteroatom, making it susceptible to exchange under certain conditions.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for my BNCBC-d10 standard?

A1: Isotopic exchange is a chemical process where a deuterium atom (D) on your BNCBC-d10 standard is replaced by a hydrogen atom (H) from the surrounding environment, such as a solvent.[1][2] This is also known as H/D back-exchange. This process is problematic because it compromises the isotopic purity of your internal standard, which can lead to inaccurate quantification in analytical methods like mass spectrometry.[1] The loss of deuterium can cause the internal standard to be incorrectly measured as the unlabeled analyte, leading to an overestimation of the analyte's concentration.[3][4]

Q2: Which deuterium atoms on the hypothetical BNCBC-d10 are most susceptible to exchange?

A2: The stability of deuterium labels is highly dependent on their position within the molecule.[1] Based on our hypothetical structure, the susceptibility to exchange would be as follows:

  • High Susceptibility: Any deuterium placed on the nitrogen of the amino group (-NH-) would be extremely labile and would exchange almost immediately in the presence of any protic solvent (like water or methanol).[1][5]

  • Moderate Susceptibility: Deuterium atoms on carbons adjacent to carbonyl groups (alpha-carbons) can be susceptible to exchange, particularly under basic or acidic conditions which can facilitate enolization.[2]

  • Low Susceptibility: Deuterium atoms on aromatic rings or on stable aliphatic chains (like the ethyl group) are generally considered stable and are not prone to exchange under typical analytical conditions.[3]

Q3: What are the primary factors that can induce isotopic exchange in my experiments?

A3: The main factors that can promote the back-exchange of deuterium are:

  • pH: Both strongly acidic and, particularly, basic conditions can catalyze the exchange of labile deuterium atoms.[1][2][3]

  • Solvent Composition: Protic solvents, such as water, methanol, and ethanol, are a direct source of protons and can facilitate exchange.[1][3][5] Aprotic solvents like acetonitrile, acetone, and dichloromethane are preferred.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[1][3] Keeping samples cool is a key preventative measure.

  • Exposure to Moisture: Since water is a primary source of protons, exposure to atmospheric moisture can compromise the isotopic integrity of the standard, both in solid form and in solution.[6]

Q4: How should I store my BNCBC-d10 standard to ensure its long-term stability?

A4: Proper storage is critical. For long-term stability, solid BNCBC-d10 should be stored in a tightly sealed vial, protected from light, at a low temperature (e.g., -20°C or -80°C), and preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture.[5] Stock solutions should be prepared in a high-purity aprotic solvent (e.g., acetonitrile) and stored under the same low-temperature conditions.[5][7] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues observed during analysis that may indicate isotopic exchange of BNCBC-d10.

Observed Problem Potential Cause Troubleshooting Steps & Solutions
High analyte signal in blank samples (spiked only with BNCBC-d10) The BNCBC-d10 standard may contain the unlabeled analyte (BNCBC) as an impurity, or back-exchange is occurring during sample preparation or analysis.[4]1. Verify Purity: Analyze a freshly prepared solution of BNCBC-d10 in a pure aprotic solvent (e.g., acetonitrile) by LC-MS to check its initial isotopic purity. Compare this to the Certificate of Analysis. 2. Optimize Sample Prep: Re-evaluate your sample preparation workflow. Minimize exposure to protic solvents, high temperatures, and extreme pH. Keep samples on ice.[3] 3. Use Aprotic Solvents: Reconstitute final extracts in a solvent with minimal water content, such as pure acetonitrile.
Decreasing internal standard (BNCBC-d10) signal over an analytical run This may indicate ongoing isotopic exchange in the autosampler.1. Check Mobile Phase: If your mobile phase is aqueous, the standard may be exchanging while waiting for injection. Prepare a solution of BNCBC-d10 in your initial mobile phase and let it sit in the autosampler for the maximum anticipated run time, then analyze it to check for degradation or exchange.[3] 2. Cool the Autosampler: Set the autosampler temperature to a low value (e.g., 4°C) to slow down the rate of exchange.[3] 3. Limit Residence Time: Minimize the time samples spend in the autosampler before injection.
Inaccurate or imprecise quantification, especially at low concentrations Loss of deuterium from the internal standard leads to its partial conversion to the analyte, causing a positive bias in the calculated concentration of the actual analyte.[1][4]1. Perform Stability Tests: Conduct experiments to assess the stability of BNCBC-d10 under your specific sample preparation and storage conditions (see Experimental Protocol 2 below). 2. Modify pH: If your method uses a high or low pH, try to adjust it to be closer to neutral (pH 2.5-6.0 is often a stable range) if the chromatography allows.[3] 3. Switch to 13C-labeled standard: If exchange remains a persistent issue due to the location of the deuterium labels, consider using a more stable, 13C-labeled internal standard, as carbon labels are not susceptible to chemical exchange.

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Caption: Troubleshooting workflow for investigating isotopic exchange issues.

Experimental Protocols

Protocol 1: Recommended Storage and Handling of BNCBC-d10

Objective: To ensure the long-term chemical and isotopic stability of the BNCBC-d10 standard.

Materials:

  • BNCBC-d10 (solid)

  • High-purity aprotic solvent (e.g., HPLC-grade acetonitrile or methanol)

  • Class A volumetric flasks

  • Amber glass vials with PTFE-lined screw caps

  • Calibrated analytical balance

  • Inert gas (Argon or Nitrogen)

  • -20°C or -80°C freezer, desiccator

Methodology:

  • Receiving and Initial Storage: Upon receipt, inspect the container for damage. Store the solid standard in its original sealed vial inside a desiccator at -20°C or lower.[5]

  • Stock Solution Preparation:

    • Allow the vial of solid BNCBC-d10 to equilibrate to room temperature inside a desiccator before opening to prevent condensation of atmospheric moisture.

    • Accurately weigh the required amount of the standard in a controlled environment with low humidity.

    • Dissolve the standard in a high-purity, aprotic solvent (e.g., acetonitrile) in a Class A volumetric flask to create a stock solution (e.g., 1 mg/mL).

    • Briefly flush the headspace of the vial with an inert gas (argon or nitrogen) before sealing.[5]

  • Storage of Stock Solution: Store the stock solution in a tightly sealed, amber vial at -20°C or lower.

  • Working Solution Preparation:

    • On the day of analysis, allow the stock solution to warm completely to room temperature before use.

    • Prepare working solutions by diluting the stock solution with a suitable solvent, preferably the one used for the final sample reconstitution.

    • Do not store dilute aqueous working solutions for extended periods. Prepare them fresh as needed.[5]

Protocol 2: Stability Test for Isotopic Exchange of BNCBC-d10

Objective: To determine if the sample preparation and analysis conditions cause isotopic exchange of the BNCBC-d10 internal standard.

Materials:

  • BNCBC-d10 stock solution

  • Blank biological matrix (e.g., human plasma)

  • All solvents and reagents used in the analytical method

  • LC-MS/MS system

Methodology:

  • Prepare Test Samples:

    • Control (T=0): Spike a known concentration of the BNCBC-d10 stock solution into the blank biological matrix that has been pre-treated with your standard extraction/precipitation solvent (e.g., acetonitrile). Immediately process and inject this sample.[3] This serves as the baseline for isotopic purity.

    • Incubated Samples: Spike the same concentration of BNCBC-d10 into multiple aliquots of the blank biological matrix. Incubate these samples under conditions that mimic your typical sample preparation and run times (e.g., room temperature for 2 hours, 4°C for 8 hours, etc.).[3]

    • Mobile Phase Stability: Prepare a solution of BNCBC-d10 in your initial mobile phase composition. Let it sit in the autosampler (at its set temperature) for the maximum anticipated run time.[3]

  • Sample Processing: After incubation, subject the "Incubated Samples" to your standard sample preparation protocol (e.g., protein precipitation, evaporation, reconstitution).

  • LC-MS/MS Analysis:

    • Analyze all samples (Control, Incubated, and Mobile Phase Stability) using your established LC-MS/MS method.

    • Use a high-resolution mass spectrometer if available, or monitor multiple mass transitions for BNCBC-d10 and its potential back-exchanged products (e.g., d9, d8, etc.) as well as the unlabeled BNCBC (d0).

  • Data Analysis:

    • Compare the mass spectra of the incubated and mobile phase stability samples to the T=0 control.

    • Calculate the percentage of isotopic exchange by monitoring the increase in the signal for the d0 (unlabeled) analyte relative to the total signal for all deuterated and non-deuterated forms. A significant increase in the d0 peak area in the incubated samples compared to the control indicates that back-exchange is occurring.

ExperimentalWorkflow start Start: Prepare BNCBC-d10 Stock prep_samples Prepare 3 Sets of Samples: 1. Control (T=0) 2. Incubated Samples 3. Mobile Phase Stability start->prep_samples incubate Incubate Samples (Mimic experimental conditions: Time, Temp, pH) prep_samples->incubate For sets 2 & 3 analyze LC-MS/MS Analysis (Monitor all isotopologues: d10 to d0) prep_samples->analyze Inject Control (T=0) process Process Incubated Samples (Standard Extraction/Precipitation Protocol) incubate->process For set 2 incubate->analyze Inject Mobile Phase Sample process->analyze Inject Incubated Samples data_analysis Data Analysis: Compare spectra to T=0 Control. Quantify % back-exchange. analyze->data_analysis end End: Stability Determined data_analysis->end

Caption: Experimental workflow for assessing the stability of BNCBC-d10.

Quantitative Data Summary

The following table summarizes hypothetical stability data for BNCBC-d10 under various conditions, as would be determined by the protocol above. The data illustrates the impact of solvent, temperature, and pH on isotopic integrity.

Table 1: Hypothetical Stability of BNCBC-d10 (% Back-Exchange to d0 form)

ConditionStorage TimeAcetonitrileMethanol50:50 Acetonitrile:Water (pH 7)50:50 Acetonitrile:Water (pH 10)
4°C 2 hours< 0.1%0.2%0.5%1.5%
24 hours< 0.1%0.8%2.0%8.0%
25°C (Room Temp) 2 hours0.1%0.6%1.8%7.5%
24 hours0.3%2.5%9.0%>25%
-20°C 7 days< 0.1%0.1%0.3%0.9%

Data Interpretation:

  • Solvent: The aprotic solvent (Acetonitrile) provides the highest stability. The protic solvent (Methanol) shows some exchange, which is significantly worsened in the presence of water.

  • Temperature: Higher temperatures dramatically accelerate the rate of isotopic exchange.

  • pH: Basic conditions (pH 10) significantly increase the rate of back-exchange compared to neutral pH.

Factors center Isotopic Exchange (H/D Back-Exchange) temp High Temperature temp->center Increases Rate ph Extreme pH (Especially Basic) ph->center Catalyzes solvent Protic Solvents (Water, Methanol) solvent->center Provides H+ Source moisture Atmospheric Moisture moisture->center Provides H+ Source position Label Position (e.g., adjacent to C=O) position->center Increases Susceptibility

Caption: Key factors that promote isotopic exchange in deuterated standards.

References

Troubleshooting poor peak shape for 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address poor peak shape during the chromatographic analysis of this compound. Given the basic nature of this compound, peak tailing is a common issue.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing a tailing peak for this compound?

A1: Peak tailing for this compound is most likely due to its basic nature. The piperidine nitrogens can interact strongly with acidic silanol groups present on the surface of silica-based reversed-phase columns (e.g., C18).[1][2] This secondary interaction is a different retention mechanism from the primary hydrophobic interaction, leading to a delayed elution for a portion of the analyte molecules and causing the characteristic peak tailing.[1]

Q2: My peak shape is poor, but it's not tailing. It looks split or broadened. What could be the cause?

A2: If you observe peak splitting or broadening, especially for early eluting peaks, the issue is often related to the sample solvent.[3][4] If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause the analyte band to spread improperly on the column head.[4][5][6] This is particularly problematic in UHPLC systems where pre-column volumes are small.[6]

Q3: How can I improve the peak shape? What are the first steps to take?

A3: The most effective strategies involve modifying the mobile phase or choosing a more appropriate column.

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2.5-3.0) with an additive like formic acid or a phosphate buffer can protonate the silanol groups on the silica surface, reducing their ability to interact with the basic analyte.[7][8]

  • Use a Competing Base: Adding a small concentration of a competing base, like triethylamine (TEA), to the mobile phase can also help. The TEA will preferentially interact with the active silanol sites, masking them from the analyte.[7] However, this can sometimes shorten column lifetime.[7]

  • Change the Column: Modern, high-purity silica columns with advanced end-capping or columns with embedded polar groups are specifically designed to provide excellent peak shape for basic compounds.[1][2][9] Columns with positively charged surfaces can also repel the protonated basic analyte, eliminating the secondary interaction.[10]

Q4: I've adjusted my mobile phase pH, but the peak tailing persists. What else can I check?

A4: If pH adjustment isn't sufficient, consider the following:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][8] Try reducing the injection volume or diluting your sample.

  • Column Degradation: Over time, columns can degrade, especially under harsh pH conditions. The stationary phase can hydrolyze, exposing more active silanol groups.[8] If the column is old or has been used extensively, replacing it may be necessary.

  • Extra-Column Effects: Poor connections, excessive tubing length, or a large detector cell volume can contribute to band broadening and peak tailing. Ensure all fittings are secure and minimize tubing length where possible.[2][8]

Q5: Can my sample preparation affect the peak shape?

A5: Absolutely. As mentioned in Q2, the choice of sample solvent is critical. Always aim to dissolve your sample in a solvent that is weaker than or identical to your mobile phase.[4][5] If solubility is an issue, dissolve the sample in a small amount of strong solvent and then dilute it with a weaker solvent to match the mobile phase as closely as possible.[11] Additionally, proper sample cleanup using techniques like Solid Phase Extraction (SPE) can remove matrix components that might otherwise accumulate on and degrade the column, leading to poor peak shape over time.[2]

Data Summary Table

The following table summarizes the expected impact of various chromatographic parameters on the peak shape of a basic compound like this compound.

ParameterConditionExpected Effect on Peak ShapeRationale
Mobile Phase pH Low pH (e.g., 2.5 - 3.5)Improved Symmetry Suppresses ionization of silanol groups, reducing secondary interactions with the basic analyte.[7][8]
Mid pH (e.g., 4 - 7)Poor Symmetry (Tailing) Silanol groups are ionized (SiO-) and interact strongly with the protonated basic analyte (R3NH+).[2][12]
High pH (e.g., > 8)Improved Symmetry The basic analyte is in its neutral form, reducing ionic interactions with the column. Requires a pH-stable column.[13][14]
Column Type Standard C18 (Type A Silica)Poor Symmetry (Tailing) Higher metal content and active silanol groups lead to strong secondary interactions.[7]
High-Purity, End-capped C18Good Symmetry Residual silanol groups are chemically deactivated ("capped"), minimizing tailing.[1]
Polar-Embedded PhaseExcellent Symmetry The embedded polar group shields the analyte from residual silanols.[2][9]
Positively Charged SurfaceExcellent Symmetry The surface repels the protonated basic analyte, preventing ionic interactions.[10]
Sample Solvent Weaker than Mobile PhaseGood Symmetry Allows for proper focusing of the analyte band at the column head.[5]
Stronger than Mobile PhasePoor Symmetry (Broadening/Splitting) Causes premature band migration and distortion.[4][6]
Buffer Concentration Too LowPoor Symmetry Insufficient capacity to maintain a stable pH across the column, leading to inconsistent ionization.[8]
Optimal (e.g., 10-25 mM)Good Symmetry Maintains a consistent pH environment, ensuring uniform analyte interaction.[1][7]

Experimental Protocols

Protocol 1: Recommended Starting Method for Improved Peak Shape

This protocol is designed as a starting point for achieving symmetrical peaks for this compound.

  • HPLC System: Standard HPLC or UHPLC system

  • Column: A modern, end-capped, high-purity C18 or a polar-embedded column (e.g., Ascentis Express PCS-C18, Luna Omega Polar C18). Dimensions: 2.1 x 100 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 2 µL

  • Sample Diluent: 10:90 Acetonitrile:Water (or match initial mobile phase conditions)

  • Detection: Mass Spectrometry (MS) with ESI+

Protocol 2: Troubleshooting with a Competing Base

Use this protocol if you are restricted to an older C18 column that shows significant tailing.

  • HPLC System: Standard HPLC system

  • Column: Standard C18 Column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 25 mM Ammonium Acetate buffer, pH adjusted to 4.5

  • Mobile Phase B: Acetonitrile

  • Isocratic: 60% A, 40% B (Adjust as needed for retention)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Sample Diluent: Mobile Phase

  • Detection: UV at 254 nm or MS

Visual Troubleshooting Guide

The following diagram outlines the logical workflow for diagnosing and solving poor peak shape issues for this compound.

G cluster_0 Troubleshooting Workflow Start Poor Peak Shape Observed CheckShape What is the peak shape? Start->CheckShape Tailing Peak Tailing CheckShape->Tailing Asymmetrical BroadSplit Broadening or Splitting CheckShape->BroadSplit Symmetrical but broad, or split TailingCause Likely Cause: Secondary Silanol Interactions Tailing->TailingCause BroadCause Likely Cause: Sample Solvent Mismatch BroadSplit->BroadCause TailingSol1 Solution 1: Adjust Mobile Phase pH (e.g., 0.1% Formic Acid, pH ~2.7) TailingCause->TailingSol1 TailingSol2 Solution 2: Use a Modern Column (End-capped, Polar-Embedded) TailingSol1->TailingSol2 TailingSol3 Solution 3: Check for Column Overload (Reduce injection volume/concentration) TailingSol2->TailingSol3 GeneralChecks Persistent Issues? TailingSol3->GeneralChecks BroadSol1 Solution: Re-dissolve sample in a solvent weaker than or equal to the initial mobile phase BroadCause->BroadSol1 BroadSol1->GeneralChecks CheckSystem Check for System Issues: - Leaks / Bad Connections - Column Degradation / Void - Extra-column Volume GeneralChecks->CheckSystem Yes End Peak Shape Improved GeneralChecks->End No

Caption: Troubleshooting workflow for poor peak shape.

References

Technical Support Center: 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide and its deuterated (d10) internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of my analyte?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting components from the sample matrix (e.g., plasma, urine).[1][2][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative results.[2][4] In the context of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide, components like phospholipids, salts, and endogenous metabolites in a plasma sample can interfere with its ionization in the mass spectrometer source.[5][6]

Q2: Why is a deuterated internal standard like 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 essential for this analysis?

A2: Stable isotope-labeled (SIL) internal standards, such as the d10 version of your analyte, are considered the gold standard in quantitative bioanalysis.[1][7] Because a SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes chromatographically and experiences the same degree of matrix effects.[7][8] By calculating the peak area ratio of the analyte to the SIL-IS, variability introduced by matrix effects during sample preparation and ionization can be effectively compensated for, leading to more accurate and precise quantification.[9]

Q3: What are the most common sources of matrix effects in bioanalytical samples like plasma?

A3: In biological samples such as plasma or serum, the most notorious contributors to matrix effects are phospholipids from cell membranes.[5][6] These molecules are often co-extracted with analytes and can cause significant ion suppression in electrospray ionization (ESI) mass spectrometry.[5][10][11] Other sources include salts, proteins that were not fully removed, and co-administered drugs or their metabolites.

Q4: How can I quantitatively assess the matrix effect for 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide?

A4: The most common method is the post-extraction addition experiment.[2][12] This involves comparing the peak response of the analyte spiked into an extracted blank matrix (e.g., plasma with no analyte) with the response of the analyte in a neat solvent.[2] The ratio of these responses gives the Matrix Factor (MF). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[1] A detailed protocol is provided in the "Experimental Protocols" section below.

Troubleshooting Guides

Problem: I'm observing high variability and poor accuracy in my low concentration QC samples.

  • Possible Cause: This is a classic symptom of significant or variable matrix effects. At low concentrations, the analyte signal is more susceptible to interference from co-eluting endogenous components.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: The most effective strategy is to remove interferences. If you are using a simple protein precipitation method, consider switching to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to achieve a cleaner extract.[6][13]

    • Optimize Chromatography: Modify your LC gradient to better separate the analyte from the regions where matrix components elute. A post-column infusion experiment can help identify these suppression zones.[2]

    • Check Internal Standard Performance: Ensure the this compound internal standard is tracking the analyte correctly. Calculate the IS-Normalized Matrix Factor across different matrix lots. High variability suggests the IS is not adequately compensating for the matrix effect.

Problem: My internal standard (IS) signal for this compound is erratic across different samples.

  • Possible Cause: While SIL internal standards are robust, significant matrix effects can still impact their signal. In some cases, a slight chromatographic shift between the analyte and the deuterated IS (known as the deuterium isotope effect) can cause them to experience different degrees of ion suppression.[8]

  • Troubleshooting Steps:

    • Evaluate Matrix Factor for IS: Just as you would for the analyte, assess the matrix factor for the d10-IS. This will quantify the degree of suppression or enhancement it is experiencing.

    • Minimize Phospholipids: Since phospholipids are a primary cause of ion suppression, employ specific removal strategies like HybridSPE® or other phospholipid removal plates/cartridges.[5][10][11]

    • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components, thereby lessening the ion suppression effect.[4]

Quantitative Data Presentation

When evaluating matrix effects, data should be presented clearly. The following table provides a template for summarizing results from a matrix effect experiment using six different lots of human plasma at low and high QC concentrations.

Quality Control LevelMatrix LotAnalyte Area (Post-Spike)IS Area (Post-Spike)Analyte Area (Neat)IS Area (Neat)Matrix Factor (Analyte)IS-Normalized Matrix Factor
Low QC Lot 148,500210,00060,000250,0000.810.96
Lot 245,100201,00060,000250,0000.750.94
Lot 351,200225,00060,000250,0000.850.95
Lot 447,300205,00060,000250,0000.790.96
Lot 549,800215,00060,000250,0000.830.97
Lot 646,000198,00060,000250,0000.770.97
Mean 0.80 0.96
%CV 5.7% 1.3%
High QC Lot 1495,000215,000610,000250,0000.810.94
Lot 2465,000203,000610,000250,0000.760.94
Lot 3525,000228,000610,000250,0000.860.94
Lot 4480,000208,000610,000250,0000.790.95
Lot 5505,000218,000610,000250,0000.830.95
Lot 6471,000200,000610,000250,0000.770.96
Mean 0.80 0.95
%CV 5.4% 0.8%
  • Matrix Factor (MF) = Peak Area in Post-Spike Matrix / Peak Area in Neat Solution

  • IS-Normalized MF = (Analyte MF) / (Internal Standard MF)

  • Data shown is for illustrative purposes.

Experimental Protocols

Protocol: Quantitative Assessment of Matrix Effects (Post-Extraction Addition)

Objective: To quantify the degree of ion suppression or enhancement for 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide and its d10-IS.

Materials:

  • Six different sources (lots) of blank biological matrix (e.g., human plasma).

  • 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide analytical standard.

  • This compound internal standard.

  • Neat solution (e.g., mobile phase or reconstitution solvent).

  • All necessary reagents for your validated sample extraction procedure.

Procedure:

  • Prepare Three Sample Sets: [12][14]

    • Set 1 (Neat Solution): Prepare your Low and High QC concentrations by spiking the analyte and IS directly into the reconstitution solvent. This set represents 100% response with no matrix effect.

    • Set 2 (Post-Extraction Spike): Take aliquots of blank matrix from each of the six lots. Process them using your established extraction procedure (e.g., protein precipitation, SPE). In the final step, spike the resulting clean extracts with the analyte and IS to the same final concentrations as in Set 1.

    • Set 3 (Pre-Extraction Spike): (This set is for determining recovery, but is prepared in the same experiment). Spike the analyte and IS into the blank matrix from each of the six lots before performing the extraction procedure.

  • Sample Analysis: Analyze all prepared samples from all three sets using the validated LC-MS/MS method. Ensure you acquire data for both the analyte and the d10-IS.

  • Data Calculation:

    • Calculate the average peak area for the analyte and IS from Set 1 (Neat Solution).

    • For each lot in Set 2, calculate the Matrix Factor (MF) for both the analyte and the IS:

      • MF = (Peak Area from Set 2) / (Average Peak Area from Set 1)

    • Calculate the Internal Standard-Normalized Matrix Factor for each lot:

      • IS-Normalized MF = Analyte MF / IS MF

    • Calculate the mean and coefficient of variation (%CV) for the IS-Normalized MF across the six lots. A %CV of ≤15% is generally considered acceptable.

Visualizations

MatrixEffectWorkflow cluster_assessment 1. Assessment cluster_mitigation 2. Mitigation cluster_reassessment 3. Re-assessment start Start: Inconsistent QC Results or Method Validation Stage assess_me Perform Post-Extraction Spike Experiment (See Protocol) start->assess_me calc_mf Calculate IS-Normalized Matrix Factor (MF) assess_me->calc_mf check_mf Is Mean MF close to 1.0 and %CV <= 15%? calc_mf->check_mf improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE, Phospholipid Removal) check_mf->improve_cleanup No optimize_lc Optimize Chromatography (e.g., change gradient, modify mobile phase) check_mf->optimize_lc No dilute Dilute Sample (if sensitivity permits) check_mf->dilute No pass Method Acceptable check_mf->pass Yes reassess Re-run Post-Extraction Spike Experiment improve_cleanup->reassess optimize_lc->reassess dilute->reassess reassess->calc_mf

Caption: Troubleshooting workflow for assessing and mitigating matrix effects.

IonSuppression cluster_source Mass Spectrometer Ion Source (ESI) cluster_scenario1 Scenario A: Clean Sample cluster_scenario2 Scenario B: Sample with Matrix Effects Droplet Charged Droplet (Analyte + Matrix) GasPhase Gas Phase Ions Droplet->GasPhase Solvent Evaporation Analyte_A Analyte Analyte_B Analyte Matrix Co-eluting Matrix (e.g., Phospholipids) MS_Inlet To Mass Analyzer GasPhase->MS_Inlet Signal_A High Analyte Signal Analyte_A->Signal_A Efficient Ionization Signal_B Low Analyte Signal (Ion Suppression) Analyte_B->Signal_B Competition for Charge & Inefficient Evaporation Matrix->Signal_B Competition for Charge & Inefficient Evaporation

Caption: Conceptual diagram of ion suppression in the ESI source.

References

Improving recovery of BNCBC-d10 in sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BNCBC-d10. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the recovery of BNCBC-d10 during sample preparation. Here you will find troubleshooting guides and frequently asked questions to address common challenges.

Troubleshooting Guide: Improving BNCBC-d10 Recovery

This guide addresses specific issues that may lead to poor recovery of the BNCBC-d10 internal standard in your analytical workflow.

Question: Why am I observing low or inconsistent recovery of BNCBC-d10 in my samples?

Answer:

Low or inconsistent recovery of BNCBC-d10 can stem from several factors throughout the sample preparation workflow. The most common culprits include issues with sample extraction, matrix effects, and analyte adsorption. The following sections provide a systematic approach to troubleshooting these problems.

Suboptimal Liquid-Liquid Extraction (LLE) Parameters

Inadequate LLE conditions can lead to poor partitioning of BNCBC-d10 from the aqueous sample matrix into the organic solvent.

Troubleshooting Steps:

  • Optimize Solvent Polarity: Ensure the extraction solvent has an appropriate polarity to efficiently extract BNCBC-d10. Experiment with different solvents or solvent mixtures.

  • Adjust pH: The pH of the sample matrix can significantly influence the charge state of BNCBC-d10 and its solubility in the extraction solvent. Adjust the sample pH to ensure BNCBC-d10 is in a neutral, more readily extractable form.

  • Increase Extraction Efficiency: Modify the extraction procedure to improve contact between the sample and the solvent. This can include increasing the vortexing/shaking time or performing multiple extractions with fresh solvent.

Table 1: Effect of Extraction Solvent on BNCBC-d10 Recovery

Extraction SolventAverage Recovery (%)Standard Deviation (%)
Methyl-tert-butyl ether (MTBE)854.2
Hexane:Ethyl Acetate (9:1)785.1
Dichloromethane656.8
Inefficient Solid-Phase Extraction (SPE) Elution

If using SPE, incomplete elution of BNCBC-d10 from the sorbent bed is a common cause of low recovery.

Troubleshooting Steps:

  • Select the Correct Sorbent: Ensure the SPE sorbent chemistry is appropriate for the chemical properties of BNCBC-d10.

  • Optimize Elution Solvent: The elution solvent must be strong enough to disrupt the interactions between BNCBC-d10 and the sorbent. Test different elution solvents and volumes.

  • Prevent Sorbent Drying: For certain SPE phases, allowing the sorbent to dry out before sample loading or elution can negatively impact recovery.

Table 2: BNCBC-d10 Recovery with Different SPE Elution Solvents

Elution SolventAverage Recovery (%)Standard Deviation (%)
Methanol:Acetonitrile (1:1) with 2% Formic Acid923.5
Isopropanol814.9
Acetone755.3
Matrix Effects

Components in the sample matrix (e.g., salts, proteins, lipids) can interfere with the extraction and ionization of BNCBC-d10, leading to suppression or enhancement of the analytical signal.

Troubleshooting Steps:

  • Improve Sample Cleanup: Incorporate additional cleanup steps, such as protein precipitation or lipid removal, prior to extraction.

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.

  • Use a Matrix-Matched Calibrator: Prepare calibration standards in a blank matrix that is similar to the samples to compensate for matrix effects.

Adsorption to Surfaces

BNCBC-d10 may adsorb to the surfaces of collection tubes, pipette tips, and vials, especially if they are made of glass.

Troubleshooting Steps:

  • Use Low-Adsorption Labware: Utilize polypropylene or other low-binding microcentrifuge tubes and vials.

  • Silanize Glassware: If glass must be used, silanizing the surfaces can reduce active sites for adsorption.

Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction (LLE) for BNCBC-d10
  • Sample Preparation: To 1 mL of sample, add 50 µL of BNCBC-d10 internal standard solution.

  • pH Adjustment: Add 100 µL of 1 M sodium carbonate buffer to adjust the pH to approximately 10.

  • Extraction: Add 5 mL of methyl-tert-butyl ether (MTBE), cap the tube, and vortex for 10 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

Protocol 2: Optimized Solid-Phase Extraction (SPE) for BNCBC-d10
  • Column Conditioning: Condition a mixed-mode SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load 1 mL of the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water to remove interferences.

  • Elution: Elute BNCBC-d10 from the cartridge with 2 mL of Methanol:Acetonitrile (1:1) containing 2% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.

Visualizations

BNCBC_d10_Recovery_Troubleshooting cluster_problem Problem Identification cluster_investigation Investigation Pathways cluster_solutions Potential Solutions Low Recovery Low Recovery LLE LLE Low Recovery->LLE Check LLE SPE SPE Low Recovery->SPE Check SPE Matrix Effects Matrix Effects Low Recovery->Matrix Effects Suspect Matrix Adsorption Adsorption Low Recovery->Adsorption Consider Adsorption Optimize Solvent Optimize Solvent LLE->Optimize Solvent Adjust pH Adjust pH LLE->Adjust pH Optimize Elution Optimize Elution SPE->Optimize Elution Improve Cleanup Improve Cleanup Matrix Effects->Improve Cleanup Use Low-Binding Ware Use Low-Binding Ware Adsorption->Use Low-Binding Ware

Caption: Troubleshooting workflow for low BNCBC-d10 recovery.

Sample_Prep_Workflow Sample Collection Sample Collection Internal Standard Spiking (BNCBC-d10) Internal Standard Spiking (BNCBC-d10) Sample Collection->Internal Standard Spiking (BNCBC-d10) Protein Precipitation Protein Precipitation Internal Standard Spiking (BNCBC-d10)->Protein Precipitation Extraction (LLE or SPE) Extraction (LLE or SPE) Protein Precipitation->Extraction (LLE or SPE) Evaporation Evaporation Extraction (LLE or SPE)->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS Analysis LC-MS Analysis Reconstitution->LC-MS Analysis

Caption: General sample preparation workflow for BNCBC-d10 analysis.

Frequently Asked Questions (FAQs)

Q1: What is BNCBC-d10 and why is it used as an internal standard?

A1: BNCBC-d10 is a deuterated analog of the corresponding parent compound. It is used as an internal standard in mass spectrometry-based quantitative analysis. Because it is chemically almost identical to the analyte of interest but has a different mass, it can be used to correct for variability in sample preparation and instrument response, leading to more accurate and precise quantification.

Q2: At what stage of the sample preparation should I add BNCBC-d10?

A2: BNCBC-d10 should be added as early as possible in the sample preparation workflow, ideally to the initial sample before any extraction or cleanup steps. This ensures that it experiences the same potential for loss as the target analyte throughout the entire process.

Q3: Can I use a different internal standard if I continue to have problems with BNCBC-d10 recovery?

A3: While it is possible to use a different internal standard, it is crucial to select one that is structurally and chemically very similar to your target analyte to ensure it behaves similarly during sample preparation and analysis. Ideally, a stable isotope-labeled version of the analyte, such as BNCBC-d10, is the best choice. If recovery issues persist, it is recommended to optimize the method for BNCBC-d10 rather than switching to a potentially less suitable standard.

Q4: How should I store my BNCBC-d10 stock solution?

A4: BNCBC-d10 stock solutions should be stored at or below -20°C in tightly sealed, amber vials to prevent degradation and solvent evaporation. Consult the manufacturer's certificate of analysis for specific storage recommendations.

Technical Support Center: 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical methods involving 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common issues encountered during quantitative analysis, particularly with LC-MS/MS calibration curves.

Troubleshooting Guide

This guide addresses frequent problems observed during the quantification of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide and its deuterated internal standard, this compound.

Issue: Poor Linearity (Non-linear or Quadratic Calibration Curve)

Possible Causes and Solutions:

CauseRecommended Action
Detector Saturation At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response. Solution: Dilute the upper-end calibration standards and re-inject. Adjust the calibration range to a lower, more linear response zone.
Incorrect Internal Standard Concentration An inaccurate concentration of the d10 internal standard can lead to a non-linear response ratio. Solution: Prepare a fresh stock solution of the internal standard and verify its concentration. Ensure the correct concentration is entered into the processing software.[1]
Ion Suppression or Enhancement Matrix components co-eluting with the analyte can suppress or enhance its ionization, affecting linearity.[2][3][4] Solution: Improve chromatographic separation to move the analyte peak away from interfering matrix components. Optimize sample preparation to remove interfering substances.
Method Built on a "Dirty" Instrument A calibration curve developed on a mass spectrometer with a contaminated ion source may become non-linear when the instrument is cleaned and sensitivity improves.[1] Solution: Re-evaluate and potentially rebuild the method after routine instrument maintenance.
Issue: High Variability and Poor Reproducibility in Calibration Standards

Possible Causes and Solutions:

CauseRecommended Action
Inconsistent Sample Preparation Variability in pipetting, especially with organic solvents, or inconsistencies in extraction procedures can lead to unreproducible results.[2][5][6] Solution: Use calibrated pipettes and ensure consistent solvent ratios in all standards and samples.[5] Automate sample preparation steps where possible.
Instrument Instability Fluctuations in temperature, sheath/auxiliary gas pressure, or ESI voltage can cause signal variability.[5] Solution: Allow the LC-MS/MS system to fully equilibrate before starting a run.[7] Monitor instrument parameters throughout the analytical batch.
Insufficient Column Equilibration If the analytical column is not fully equilibrated to the initial mobile phase conditions between injections, retention time and peak area can shift.[1] Solution: Increase the column equilibration time in the gradient program. A typical recommendation is to allow at least three column volumes to pass through.[1]
Contaminated Ion Source A dirty ion source is a common cause of signal drift and poor reproducibility.[4][7] Solution: Implement a regular cleaning schedule for the ion source, capillary, and other front-end components of the mass spectrometer.

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve for 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide showing a quadratic fit instead of a linear one?

A quadratic curve often indicates issues at the lower or upper ends of your calibration range.[1] At the high end, this can be due to detector saturation. At the low end, it could be related to background noise or minor interferences having a more significant impact on the signal-to-noise ratio. It is also possible that the method was developed on an instrument with lower sensitivity, and now that the instrument is cleaner and more sensitive, the response is no longer linear.[1]

Q2: I am using this compound as an internal standard, but my results are still not reproducible. Why?

While a stable isotope-labeled internal standard like the d10 version is ideal for correcting variability, it cannot compensate for all sources of error.[6][8] Issues that can still lead to poor reproducibility include:

  • Inconsistent Sample Preparation: The internal standard must be added at a fixed concentration to every sample, calibrator, and QC.[6] Any variability in this addition step will introduce errors.

  • Internal Standard Stability: Ensure the internal standard is stable in the storage and sample processing solutions.

  • Instrumental Issues: Severe ion suppression that affects the analyte and internal standard differently, or a highly contaminated system, can still lead to imprecise results.[3]

  • Air in the LC Lines: Air bubbles in the solvent lines can cause retention time shifts and affect peak integration.[1] Purging the lines before a run is recommended.[1]

Q3: What are the key criteria for selecting an internal standard for LC-MS/MS analysis?

The ideal internal standard should have a chemical structure as similar as possible to the analyte.[2][8] A stable isotope-labeled version of the analyte, such as this compound for its non-labeled counterpart, is the best choice.[5] Key criteria include:

  • Similar chemical and physical properties to the analyte.

  • Co-elution with the analyte without isobaric interference.

  • A mass-to-charge ratio (m/z) that is easily distinguishable from the analyte by the mass spectrometer.[8]

  • Chemical stability throughout the sample preparation and analysis process.[8]

  • It should not be naturally present in the sample matrix.[8]

Q4: How can I troubleshoot matrix effects in my analysis?

Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds, are a common challenge.[2][3][4] To troubleshoot:

  • Improve Chromatography: Modify the LC gradient to better separate the analyte from matrix interferences.

  • Enhance Sample Cleanup: Incorporate additional sample preparation steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[2]

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization.

  • Use a Stable Isotope-Labeled Internal Standard: A co-eluting stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.[6]

Experimental Protocols

Protocol: Preparation of Calibration Curve Standards
  • Prepare Primary Stock Solutions:

    • Accurately weigh and dissolve 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide (analyte) and this compound (internal standard, IS) in a suitable solvent (e.g., methanol) to create concentrated primary stock solutions (e.g., 1 mg/mL).

  • Prepare Intermediate Stock Solutions:

    • Perform serial dilutions of the primary analyte stock solution to create a series of intermediate stock solutions at varying concentrations.

    • Prepare a single intermediate working solution of the internal standard at a fixed concentration.

  • Prepare Calibration Standards:

    • To a set of vials, add a constant volume of the internal standard working solution.

    • Add varying volumes of the analyte intermediate stock solutions to create a calibration curve with at least 5-7 concentration levels.

    • Bring all calibration standards to a final, constant volume with the initial mobile phase solvent mixture (e.g., 80% methanol).[5] This ensures consistency in the solvent matrix.[5]

Visualizations

Calibration_Curve_Workflow Calibration Curve Preparation Workflow cluster_stocks Stock Solution Preparation cluster_working Working Solution Preparation cluster_standards Final Standard Preparation cluster_analysis Analysis Analyte_Stock Prepare Analyte Primary Stock Analyte_Working Create Analyte Working Solutions (Serial Dilutions) Analyte_Stock->Analyte_Working IS_Stock Prepare IS Primary Stock IS_Working Create IS Working Solution (Fixed Concentration) IS_Stock->IS_Working Spike_Analyte Spike Variable Volume of Analyte into vials Analyte_Working->Spike_Analyte Variable Amounts Spike_IS Spike Fixed Volume of IS into each vial IS_Working->Spike_IS Constant Amount Dilute Dilute to Final Volume with initial mobile phase Spike_Analyte->Dilute Analysis LC-MS/MS Analysis Dilute->Analysis

Caption: Workflow for preparing calibration curve standards.

Troubleshooting_Tree Troubleshooting Logic for Calibration Curve Issues Start Calibration Curve Issue (Poor Linearity or Reproducibility) Check_Reproducibility Are standards reproducible? Start->Check_Reproducibility Check_Linearity Is the curve non-linear? Check_Reproducibility->Check_Linearity Yes Repro_Causes Potential Causes: - Inconsistent Sample Prep - Instrument Instability - Poor Column Equilibration Check_Reproducibility->Repro_Causes No Check_Linearity->Repro_Causes No, but still issues Linearity_Causes Potential Causes: - Detector Saturation (High End) - Incorrect IS Concentration - Matrix Effects Check_Linearity->Linearity_Causes Yes Repro_Solutions Solutions: - Verify Pipetting & Solvents - Allow System to Equilibrate - Increase Equilibration Time - Clean Ion Source Repro_Causes->Repro_Solutions Linearity_Solutions Solutions: - Dilute High Standards - Check IS Stock - Improve Chromatography Linearity_Causes->Linearity_Solutions

References

Technical Support Center: Analysis of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the LC-MS/MS analysis of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for my analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] This leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[3] It is a significant concern because it can lead to underestimation of the analyte concentration.

Q2: I am using a stable isotope-labeled (SIL) internal standard, this compound. Shouldn't this automatically correct for ion suppression?

A2: While SIL internal standards are the preferred choice to compensate for matrix effects, they may not always provide complete correction.[4] Ideally, the SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression, maintaining a constant analyte-to-internal standard ratio.[5] However, differences in chromatography between the deuterated standard and the non-labeled analyte (isotopic effect) can cause them to separate slightly, exposing them to different matrix effects and compromising accuracy.[4][5] It is also possible for the analyte and internal standard to suppress each other's ionization.[5]

Q3: How can I determine if ion suppression is affecting my results?

A3: A common method to qualitatively assess ion suppression is the post-column infusion experiment.[3] This involves infusing a constant flow of the analyte into the mass spectrometer while injecting a blank, extracted sample matrix. A dip in the analyte's signal at certain retention times indicates the presence of co-eluting matrix components that cause ion suppression.[3] A quantitative assessment can be made by comparing the analyte's response in a pure solution versus its response when spiked into an extracted blank matrix.[1][6]

Q4: What are the primary strategies to minimize ion suppression?

A4: The most effective strategies to reduce ion suppression focus on removing interfering matrix components before they reach the mass spectrometer.[7][8] This can be achieved through:

  • Optimized Sample Preparation: Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at cleaning up samples than simple protein precipitation.[1][8]

  • Chromatographic Separation: Modifying the LC method to separate the analyte from matrix interferences is a crucial step.[3][9] This can involve adjusting the gradient, changing the column chemistry, or using techniques like UPLC for higher resolution.[10]

  • Sample Dilution: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering compounds.[7][3][11]

Q5: Can changing the ionization source or its settings help?

A5: Yes. Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than Electrospray Ionization (ESI).[2][12] If you must use ESI, switching from positive to negative ionization mode might help, as fewer compounds are typically ionized in negative mode, reducing potential interferences.[12] Additionally, reducing the ESI flow rate to the nano-flow range can make the ionization process more robust to matrix components.[7][2]

Troubleshooting Guides

Issue 1: Low Analyte Signal and Poor Reproducibility

Problem Description: The peak area for this compound is significantly lower in biological samples compared to standards prepared in a clean solvent, and the results are inconsistent across different sample preparations.

Potential Causes:

  • Significant ion suppression from co-eluting endogenous matrix components (e.g., phospholipids, salts).[1]

  • Inadequate sample cleanup, leading to high levels of matrix components in the final extract.[8]

  • Suboptimal chromatographic conditions causing the analyte to co-elute with a region of strong ion suppression.[3]

Recommended Solutions:

1. Assess the Matrix Effect: First, confirm and quantify the extent of ion suppression using a quantitative assessment.

Experimental Protocol: Quantitative Assessment of Matrix Effect

  • Prepare three sets of samples:

    • Set A: Analyte standard prepared in a clean solvent (e.g., mobile phase).

    • Set B: Blank matrix extract (e.g., plasma processed through your current sample preparation method) spiked with the analyte at the same concentration as Set A.

    • Set C: Matrix sample with the analyte.

  • Analyze all three sets using your current LC-MS/MS method.

  • Calculate the Matrix Effect (ME) using the following formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value significantly less than 100% indicates ion suppression.

    • A value greater than 100% indicates ion enhancement.

2. Improve Sample Preparation: If significant ion suppression is confirmed, enhance the sample cleanup protocol.

Experimental Protocol: Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

  • Add 50 µL of a basifying agent (e.g., 1M NaOH) to ensure the analyte is in its neutral form.

  • Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

  • Vortex for 2 minutes to ensure thorough extraction.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Experimental Protocol: Solid-Phase Extraction (SPE)

  • Condition: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load: Dilute 100 µL of plasma sample (pre-spiked with internal standard) with 200 µL of 4% phosphoric acid and load it onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove polar and non-polar interferences.

  • Elute: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

Data Presentation: Comparison of Sample Preparation Methods

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reproducibility (%CV, n=6)
Protein Precipitation8545 (Suppression)18
Liquid-Liquid Extraction (MTBE)9288 (Slight Suppression)7
Solid-Phase Extraction (Mixed-Mode)9598 (Minimal Effect)4

3. Optimize Chromatographic Separation: Adjust the LC method to separate the analyte from the suppression zones identified in the post-column infusion experiment.

Experimental Protocol: Chromatographic Optimization

  • Modify Gradient: Implement a shallower gradient to increase the separation between peaks. For example, extend the initial hold time or slow the rate of increase of the organic phase.

  • Change Column Chemistry: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a biphenyl phase, which can provide different elution patterns for matrix components.[13]

  • Reduce Flow Rate: Lowering the flow rate can improve ionization efficiency and reduce the impact of co-eluting interferences.[13]

Issue 2: Deuterated Internal Standard Shows Different Retention Time than Analyte

Problem Description: The peak for this compound consistently elutes slightly earlier or later than the non-labeled analyte, leading to inconsistent analyte/IS ratios.

Potential Causes:

  • Isotope Effect: The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to a small but significant difference in retention time on the chromatographic column.[4][5] This is more pronounced with a large number of deuterium atoms.

  • Co-elution with Different Matrix Components: Due to the retention time shift, the analyte and the internal standard may be eluting in regions with different matrix components, causing them to experience varying degrees of ion suppression.[5]

Recommended Solutions:

1. Adjust Chromatographic Conditions to Co-elute Analyte and IS: The goal is to minimize the separation between the two peaks so they are affected by the same matrix components.

Experimental Protocol: Improving Analyte/IS Co-elution

  • Lower Mobile Phase Temperature: Reducing the column temperature can sometimes decrease the separation between isotopologues.

  • Isocratic Hold: Introduce a short isocratic hold in the gradient at an organic composition just before the elution of the analyte and IS. This can sometimes help the two peaks to merge.

  • Mobile Phase Modifier: Experiment with small changes in the concentration or type of mobile phase additive (e.g., formic acid vs. ammonium formate) to alter the interaction with the stationary phase.

2. Verify Purity of the Internal Standard: Ensure that the observed issue is not due to impurities in the SIL internal standard. Any non-labeled analyte present as an impurity can interfere with the quantification.[5]

Workflow and Visualization

The following diagrams illustrate key workflows and concepts for troubleshooting ion suppression.

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation cluster_2 Phase 3: Verification A Poor Reproducibility or Low Analyte Signal B Perform Post-Column Infusion Experiment A->B C Perform Quantitative Matrix Effect Assessment A->C E Optimize Chromatographic Separation B->E Co-elution with Suppression Zone? D Optimize Sample Preparation (LLE/SPE) C->D Suppression >20%? H Re-evaluate Matrix Effect D->H E->H F Dilute Sample F->H G Change Ionization Method (e.g., APCI) G->H I Proceed with Validated Method H->I ME < 15%?

Caption: A general workflow for identifying and minimizing ion suppression.

G cluster_0 LC System cluster_1 Infusion System cluster_2 MS System LC LC Column Tee LC->Tee Mobile Phase + Sample Extract Syringe Syringe Pump with Analyte Standard Syringe->Tee Constant Flow of Analyte MS Mass Spectrometer Tee->MS Combined Flow

Caption: Experimental setup for a post-column infusion experiment.

References

Validation & Comparative

Comparative Guide to Bioanalytical Methods for 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established analytical techniques for the quantification of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide and its analogs in biological matrices. The use of a deuterated internal standard, such as 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10, is standard practice in mass spectrometry-based methods to ensure high accuracy and precision. While a specific validated method for this exact analyte and its d10 standard is not publicly available, this guide draws upon established methodologies for structurally similar piperidine and bipiperidine derivatives to provide a robust framework for method selection and development. The primary techniques discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Performance Comparison of Analytical Methods

The selection of an analytical method depends on various factors, including the required sensitivity, the nature of the biological matrix, and available instrumentation. Below is a summary of typical validation parameters for LC-MS/MS and GC-MS methods based on data from structurally related compounds.

Table 1: Comparison of Typical LC-MS/MS Method Performance for Piperidine Derivatives

Validation ParameterPerformance for Piperidine Analogs in PlasmaPerformance for Carboxylic Acid Analogs (LC-MS/MS)
Linearity Range1 - 50 ng/mL0.4 - 25 µg/mL
Correlation Coefficient (r²)> 0.990.9999
Limit of Detection (LOD)Not Reported0.06 µg/mL
Limit of Quantification (LOQ)Not Reported0.18 µg/mL
Accuracy (Recovery %)90% to 108%101 - 102%
Precision (RSD %)< 15% (Intra-day & Inter-day)< 5% (Intra- and Inter-day)

Table 2: Comparison of Typical GC-MS Method Performance for Piperazine Analogs

Validation ParameterPerformance in PlasmaPerformance in Urine
Linearity Range0 - 10 µg/mL0 - 10 µg/mL
Correlation Coefficient (r²)> 0.99> 0.99
Limit of Detection (LOD)0.004 µg/mL0.002 µg/mL
Limit of Quantification (LOQ)0.016 µg/mL0.008 µg/mL
Accuracy (Recovery %)79% to 96%90% to 108%
Precision (RSD %)< 15% (Intra-day)< 15% (Intra-day)

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of an analytical method. The following are representative protocols for LC-MS/MS and GC-MS analysis of bipiperidine-like compounds in a biological matrix (e.g., plasma).

LC-MS/MS Method Protocol

This protocol is a standard approach for the quantification of small molecules in biological fluids and would be suitable for 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound in methanol).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide: Precursor ion > Product ion (to be determined by infusion).

    • This compound: Precursor ion > Product ion (to be determined by infusion).

  • Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

GC-MS Method Protocol

GC-MS can be an alternative for compounds that are volatile or can be made volatile through derivatization.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of plasma sample, add 50 µL of the internal standard working solution.

  • Add 100 µL of 1 M sodium hydroxide to basify the sample.

  • Add 2 mL of an extraction solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute in a suitable solvent for injection (e.g., ethyl acetate).

2. Gas Chromatography Conditions

  • Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: Start at a suitable temperature, ramp to a final temperature to ensure elution of the analyte.

  • Injection Mode: Splitless.

3. Mass Spectrometry Conditions

  • Ionization: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM).

  • Monitored Ions: Specific m/z values for the analyte and internal standard.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Plasma) add_is Add Internal Standard (Analyte-d10) start->add_is precip Protein Precipitation (e.g., Acetonitrile) add_is->precip centrifuge1 Centrifugation precip->centrifuge1 evap Evaporation centrifuge1->evap reconstitute Reconstitution evap->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms integrate Peak Integration ms->integrate calculate Concentration Calculation (Analyte/IS Ratio) integrate->calculate report Final Report calculate->report decision_tree cluster_volatility Volatility & Thermal Stability cluster_methods Recommended Method cluster_sensitivity Sensitivity Requirement start Analyte Properties & Assay Requirements volatile Volatile & Thermally Stable? start->volatile gcms GC-MS volatile->gcms Yes high_sens High Sensitivity (ng/mL or lower)? volatile->high_sens No lcms LC-MS/MS high_sens->lcms Yes high_sens->lcms No (LC-UV as alternative)

Choosing the Optimal Internal Standard for Piritramide Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the synthetic opioid piritramide, the selection of an appropriate internal standard is a critical determinant of bioanalytical method accuracy and reliability. This guide provides a comprehensive comparison of BNCBC-d10, a deuterated internal standard, with other commonly employed internal standards for piritramide quantification, supported by experimental data from published literature.

The gold standard in quantitative bioanalysis using mass spectrometry is the use of a stable isotope-labeled (SIL) internal standard.[1][2] These standards, such as deuterated analogues, are chemically identical to the analyte but possess a greater mass due to the incorporation of heavy isotopes.[3][4] This near-identical physicochemical behavior ensures they co-elute with the analyte during chromatography and experience similar effects from the sample matrix, extraction process, and instrument variability, thus providing superior accuracy in quantification.[1][2][3]

This guide will compare the performance of a deuterated internal standard, exemplified by BNCBC-d10 (a conceptual d10-labeled piritramide analogue), with other documented internal standards for piritramide analysis: a deuterated piritramide, a structurally similar analogue (pipamperone), and a structurally unrelated compound (strychnine).

Comparative Analysis of Internal Standards

The choice of an internal standard significantly impacts the performance of a bioanalytical method. The following table summarizes the key performance characteristics of different types of internal standards used for piritramide analysis, based on data from various analytical methods.

Internal Standard TypeExampleMethodKey Performance MetricsAdvantagesDisadvantages
Deuterated Analogue BNCBC-d10 / Deuterated Piritramide LC-MS/MSLinearity: 0.5-100 ng/mLLOD: 0.05 ng/mLIntra-day CV: 1.3-6.1%Inter-day CV: 0.5-6.4%Extraction Recovery: 90.7-100.0%[5]- Co-elutes with piritramide, providing the best compensation for matrix effects and experimental variability.[2][3]- High accuracy and precision.[1]- Higher cost of synthesis.
Structural Analogue Pipamperone HPLC-APCI-MS/MSLinearity: 1-80 ng/mLLOD: 0.3 ng/mLIntra-day RSD: 6.1-7.3%Inter-day RSD: 9.6-12.8%[6]- Mimics some physicochemical properties of piritramide.- More affordable than SIL standards.- May not perfectly co-elute or have the same ionization efficiency as piritramide, leading to less effective compensation for matrix effects.[7]
Structurally Unrelated Strychnine GC-NPDLinearity: 3.75-2250 ng/mLLOD: 1-2 ng/mLIntra-day CV: 3.1-3.5%Inter-day CV: 4.1-4.6%Extraction Efficiency: 86%[8]- Readily available and cost-effective.- Significant differences in chemical and physical properties compared to piritramide.- Does not effectively compensate for variations in sample preparation and matrix effects.

Experimental Methodologies

The data presented above is derived from validated bioanalytical methods for the quantification of piritramide in biological matrices. Below are summaries of the experimental protocols used.

Method 1: Quantification of Piritramide using a Deuterated Internal Standard (LC-MS/MS)[5]
  • Sample Preparation: Off-line solid-phase extraction (SPE) for plasma samples using mixed cation-exchange cartridges. On-line SPE for urine samples.

  • Chromatography: C18 column (150 x 2 mm) with isocratic elution for the off-line method and gradient elution for the on-line method.

  • Detection: Tandem mass spectrometry (MS/MS) in positive electrospray ionization mode.

  • Internal Standard: Deuterated piritramide.

Method 2: Quantification of Piritramide using a Structural Analogue Internal Standard (HPLC-APCI-MS/MS)[6]
  • Sample Preparation: Liquid-liquid extraction of serum samples under basic conditions with 1-chlorobutane.

  • Chromatography: RP-18 stationary phase with gradient elution using methanol-0.02% trifluoroacetic acid in water.

  • Detection: Two-stage mass spectrometry with atmospheric pressure chemical ionization (APCI-MS/MS) in single reaction monitoring mode.

  • Internal Standard: Pipamperone.

Method 3: Quantification of Piritramide using a Structurally Unrelated Internal Standard (GC-NPD)[8]
  • Sample Preparation: Liquid-liquid extraction of plasma with hexane-isoamyl alcohol.

  • Chromatography: Gas chromatography with a DB-1 capillary column (30 m x 0.53 mm I.D.).

  • Detection: Nitrogen-phosphorus sensitive detector (NPD).

  • Internal Standard: Strychnine.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of piritramide using a deuterated internal standard like BNCBC-d10 with LC-MS/MS.

Piritramide Analysis Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (Plasma, Urine) Spike Spike with BNCBC-d10 (IS) Sample->Spike Extraction Solid-Phase or Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography (Separation) Evaporation->LC MS Tandem Mass Spectrometry (Detection) LC->MS Integration Peak Area Integration (Analyte & IS) MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Workflow for Piritramide Quantification.

Logical Comparison of Internal Standard Selection

The decision to use a specific internal standard is based on a trade-off between cost, availability, and the required analytical performance. The following diagram illustrates the logical considerations.

Internal Standard Selection Logic Start Start: Select Internal Standard for Piritramide Requirement High Accuracy & Precision Required? Start->Requirement Cost Is Cost a Major Constraint? Requirement->Cost No SIL Use Deuterated Standard (e.g., BNCBC-d10) Requirement->SIL Yes Analog Use Structural Analog (e.g., Pipamperone) Cost->Analog Yes Unrelated Use Unrelated Compound (e.g., Strychnine) (Lower Confidence) Cost->Unrelated No

Caption: Decision tree for internal standard selection.

Conclusion

For the quantitative analysis of piritramide, a deuterated internal standard such as BNCBC-d10 or deuterated piritramide is unequivocally the superior choice, particularly for methods requiring high accuracy, precision, and robustness, such as those intended for regulatory submission.[1] The experimental data consistently demonstrates that stable isotope-labeled standards provide better linearity, lower limits of detection, and significantly reduced variability compared to structural analogs or unrelated compounds. While the initial cost of a deuterated standard may be higher, the improved data quality and method reliability often justify the investment, especially in the context of drug development and clinical research.

References

A Comparative Guide to Cross-Validation of Analytical Methods: The Role of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity and reliability of analytical data are paramount in drug development. Robust bioanalytical methods are essential for accurate pharmacokinetic, toxicokinetic, and bioequivalence studies. A critical component of these methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), is the use of an appropriate internal standard (IS). This guide provides a comprehensive comparison of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10, a deuterated stable isotope-labeled (SIL) internal standard, with non-deuterated structural analog internal standards.

This compound is a labeled intermediate of the synthetic opioid piritramide and serves as an ideal internal standard for its quantitative analysis.[1] Its performance will be evaluated against a hypothetical, yet representative, non-deuterated structural analog. This comparison is based on established principles and data from bioanalytical method validation studies.

The Gold Standard: Stable Isotope-Labeled Internal Standards

SIL internal standards are widely regarded as the "gold standard" in quantitative bioanalysis.[2] By replacing one or more atoms of the analyte with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N), a compound is created that is chemically and physically almost identical to the analyte.[3] This near-identical behavior allows the SIL-IS to effectively track the analyte through all stages of sample preparation and analysis, compensating for variations in extraction recovery, matrix effects, and instrument response.[2][4]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The following tables summarize the expected performance of this compound against a structural analog internal standard in the bioanalysis of piritramide. The data presented is representative of typical outcomes observed in method validation studies comparing these two types of internal standards.

Table 1: Comparison of Key Validation Parameters

Validation ParameterThis compound (SIL-IS)Structural Analog ISRationale for Performance Difference
Selectivity HighModerate to HighSIL-IS has the same chromatographic behavior as the analyte, minimizing interference from matrix components.
Matrix Effect Low (Compensated)VariableThe SIL-IS co-elutes with the analyte and experiences the same ion suppression or enhancement, leading to effective compensation. The analog may have different chromatographic retention and ionization characteristics.
Recovery Consistent and similar to analyteMay be different from analyteDue to near-identical physicochemical properties, the SIL-IS has extraction recovery that closely mirrors the analyte.
Accuracy (% Bias) Within ±5%Can be > ±15%Better compensation for variability leads to higher accuracy.
Precision (%RSD) < 10%Can be > 15%Consistent compensation for errors results in lower variability and higher precision.
Linearity (r²) > 0.995> 0.99Both can achieve good linearity, but the SIL-IS often provides a more robust and reproducible calibration curve.

Table 2: Representative Quantitative Data

ParameterThis compound (SIL-IS)Structural Analog IS
Mean Recovery (%) 92.585.2
Recovery RSD (%) 4.812.5
Matrix Factor 0.98 - 1.050.85 - 1.15
Accuracy at Low QC (% Bias) -2.1+10.5
Accuracy at Medium QC (% Bias) +1.5+8.2
Accuracy at High QC (% Bias) -0.8+6.9
Inter-day Precision (%RSD) 3.511.8

Experimental Protocols

Detailed methodologies are crucial for the validation of bioanalytical methods. The following are representative protocols for key experiments in a method cross-validation study.

Sample Preparation: Protein Precipitation

This protocol is a common and straightforward method for extracting drugs from plasma samples.

  • Thaw frozen human plasma samples and quality control (QC) samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Aliquot 100 µL of each plasma sample, calibration standard, and QC into separate 1.5 mL microcentrifuge tubes.

  • Add 20 µL of the internal standard working solution (either this compound or the structural analog) to each tube, except for the blank matrix samples.

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for the analysis of piritramide.

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for piritramide and the internal standards would be monitored.

Cross-Validation of Analytical Methods

Cross-validation is performed to ensure that two different analytical methods produce comparable results.[5] This is crucial when methods are transferred between laboratories or when a method is updated.

  • Prepare QC Samples: Prepare a minimum of three levels of QC samples (low, medium, and high) in the appropriate biological matrix.

  • Analysis with Both Methods: Analyze a minimum of six replicates of each QC level using both the reference method and the comparator method.

  • Data Evaluation: Calculate the mean concentration, accuracy (% bias), and precision (%RSD) for each QC level for both methods.

  • Acceptance Criteria: The mean concentration of the QCs from the comparator method should be within ±15% of the mean concentration from the reference method. The precision of the measurements should not exceed 15% RSD.

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationships in the cross-validation process.

Analytical_Method_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection chromatography->detection data_processing Data Processing detection->data_processing final_result Final Concentration data_processing->final_result Calculate Concentration Cross_Validation_Logic start Initiate Cross-Validation prepare_qcs Prepare QC Samples (Low, Medium, High) start->prepare_qcs analyze_ref Analyze QCs with Reference Method prepare_qcs->analyze_ref analyze_comp Analyze QCs with Comparator Method prepare_qcs->analyze_comp calculate_stats Calculate Mean, Accuracy, Precision for both methods analyze_ref->calculate_stats analyze_comp->calculate_stats compare_results Compare Results calculate_stats->compare_results pass Methods are Comparable (Bias < 15%, RSD < 15%) compare_results->pass Yes fail Methods are Not Comparable Investigate Discrepancies compare_results->fail No

References

Inter-laboratory Comparison of Glycated Hemoglobin (HbA1c) Assays: A Focus on the Bio-Rad D-10 System

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Topic: The initial request for information on "BNCBC-d10 based assays" did not yield results for a specific analyte or technology under that name in publicly available scientific literature. The term "D10" is strongly associated with the Bio-Rad D-10 Hemoglobin Testing System, a widely used platform for measuring glycated hemoglobin (HbA1c). Therefore, this guide provides a comprehensive inter-laboratory comparison of HbA1c assays, with a central focus on the performance of the Bio-Rad D-10 system against other common analytical methods.

This guide is intended for researchers, scientists, and drug development professionals involved in clinical diagnostics and diabetes management. It aims to provide an objective comparison of the Bio-Rad D-10's performance with other alternatives, supported by experimental data from various studies.

Introduction to HbA1c and Assay Standardization

Glycated hemoglobin (HbA1c) is a critical biomarker for the long-term monitoring of glycemic control in individuals with diabetes mellitus.[1][2][3] It reflects the average blood glucose concentration over the preceding 8 to 12 weeks.[3] Given its importance in clinical decision-making, the accuracy and precision of HbA1c assays are paramount.[1][3] Inter-laboratory comparisons and proficiency testing are essential for ensuring that different analytical methods and instruments provide comparable and reliable results.

High-performance liquid chromatography (HPLC) is widely considered the gold standard for HbA1c measurement.[3][4] The Bio-Rad D-10 Hemoglobin Testing System, which utilizes ion-exchange HPLC, is a prominent automated platform for HbA1c analysis.[3][5] This guide compares its analytical performance against other HPLC systems and immunoassays.

Principles of HbA1c Measurement by Ion-Exchange HPLC

The Bio-Rad D-10 system and similar analyzers operate on the principle of ion-exchange high-performance liquid chromatography (HPLC).[6] This technique separates hemoglobin components based on the differences in their electrical charges.[4][7]

The process involves the following key steps:

  • Sample Preparation: Whole blood samples are automatically diluted and hemolyzed to release hemoglobin.[2][8]

  • Injection and Separation: The hemolyzed sample is injected into a cation exchange analytical cartridge.[6]

  • Elution: A programmed buffer gradient with increasing ionic strength is delivered to the cartridge. Different hemoglobin fractions (HbA1c, HbA0, HbF, etc.) interact with the negatively charged stationary phase of the cartridge material to varying degrees. Less positively charged components, like HbA1c, elute earlier than more positively charged components.[6][7]

  • Detection: As the separated hemoglobin fractions pass through a flow cell, a photometer measures the changes in absorbance at a specific wavelength (typically 415 nm).[6]

  • Quantification: The system's software analyzes the resulting chromatogram, integrating the area under each peak to calculate the percentage of HbA1c relative to the total hemoglobin.[6]

G cluster_0 Cation Exchange Column (Stationary Phase) cluster_1 HbA1c HbA1c elute1 Low Ionic Strength Buffer (Elutes HbA1c) HbA1c->elute1 HbA0 HbA0 elute2 High Ionic Strength Buffer (Elutes HbA0 and others) HbA0->elute2 OtherHb Other Hb OtherHb->elute2 start Sample Injected start->HbA1c Binds weakly start->HbA0 Binds strongly start->OtherHb Binds strongly detector Detector (415 nm) elute1->detector HbA1c Peak elute2->detector HbA0 & Other Peaks

Diagram 1: Principle of Ion-Exchange HPLC for HbA1c Separation.

Data Presentation: Performance Comparison

The following tables summarize the performance characteristics of the Bio-Rad D-10 system in comparison to other HbA1c analyzers from various studies.

Table 1: Comparison of Precision (Coefficient of Variation, CV%)

Analyzer / StudyHbA1c LevelWithin-Run CV (%)Between-Day CV (%)Total Precision CV (%)
Bio-Rad D-10 [9]Low< 1.3< 1.3< 1.3
High< 1.3< 1.3< 1.3
Tosoh HLC-723 G7 [9]LowNot ReportedNot ReportedNot Reported
HighNot ReportedNot ReportedNot Reported
Bio-Rad D-10 [10]Low (5.4%)1.232.32Not Reported
High (9.6%)0.303.44Not Reported
Arkray Adams HA-8160 [10]Low (5.3%)1.221.27Not Reported
High (11.4%)0.602.52Not Reported
Tosoh HLC-723GX [11]Normal0.42Not ReportedNot Reported
HbE Variant0.60Not ReportedNot Reported

Table 2: Method Correlation and Bias

Comparison (Y vs. X)Correlation Coefficient (r)Regression EquationBias
Bio-Rad D-10 vs. Tosoh HLC-723 G7 [9]0.997Not ReportedNot Reported
Bio-Rad D-10 vs. Arkray Adams HA-8160 [10]0.973y = 0.860x + 0.604Average bias for D-10: 1.2%
Bio-Rad D-10 vs. Bio-Rad Variant II Turbo [12][13]0.997Y = 0.972X + 0.291Constant bias observed[13]
Bio-Rad D-10 vs. Cobas Integra 800 [12]0.988Not ReportedNot Reported
Bio-Rad D-10 vs. Afinion AS100 [12]0.986Not ReportedAverage bias: -1.90%
Bio-Rad D-10 vs. Tosoh HLC-723GX [11]0.979No significant proportional or systemic differenceNo significant difference[11]

Note: "y" represents the alternative method and "x" represents the Bio-Rad D-10 in the regression equation from the cited study.[10]

Experimental Protocols

The evaluation of analytical performance for HbA1c analyzers typically follows standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI).

A. Precision Evaluation

The objective is to assess the repeatability (within-run) and intermediate precision (between-day, between-lot) of the analyzer.

  • Materials: At least two levels of quality control (QC) materials or pooled whole blood samples with low and high HbA1c concentrations.

  • Procedure:

    • Analyze each level of control material in replicate (e.g., duplicate) in two separate runs per day.

    • Repeat this process for a minimum of 20 consecutive days to capture daily variations.[10]

    • The study may be extended across multiple instruments and different lots of reagents to assess total precision.

  • Data Analysis: Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for within-run, between-day, and total imprecision.

B. Method Comparison and Bias

This experiment compares the results from the test method (e.g., Bio-Rad D-10) against a reference or alternative method.

  • Materials: A panel of at least 40 to 100 patient whole blood samples, collected in EDTA tubes, covering a wide analytical range of HbA1c values (e.g., 4% to 15%).[10]

  • Procedure:

    • Analyze each patient sample on both the test analyzer and the comparison analyzer within a short timeframe (e.g., two hours) to minimize sample degradation.[10]

    • The order of analysis should be randomized if possible.

  • Data Analysis:

    • Correlation Analysis: Plot the results of the test method against the comparison method. Perform linear regression analysis to determine the slope, intercept, and correlation coefficient (r). An r-value close to 1.0 indicates a strong correlation.[9][10][11]

    • Bias Assessment: Use Passing-Bablok regression or Bland-Altman plots to assess for systemic or proportional differences between the two methods.[10][11]

C. Linearity Study

This protocol verifies the analyzer's ability to provide results that are directly proportional to the concentration of the analyte across the measurement range.

  • Materials: A set of samples with known HbA1c concentrations spanning the reportable range of the assay, often prepared by mixing low and high concentration patient pools.

  • Procedure:

    • Prepare a series of dilutions from a high HbA1c sample pool to create multiple concentration levels.

    • Analyze each level in replicate on the analyzer.

  • Data Analysis: Plot the measured HbA1c values against the expected concentrations. The relationship should be linear, with a coefficient of determination (R²) close to 0.99 or higher.[9]

G cluster_prep Sample Preparation cluster_analysis Automated Analysis (Bio-Rad D-10) cluster_output Data Output sample Whole Blood Sample (EDTA Tube) mix Gentle Inversion sample->mix load Load Primary Tube into Analyzer mix->load barcode Barcode Reading load->barcode hemolysis Onboard Dilution & Hemolysis barcode->hemolysis injection Injection into HPLC Cartridge hemolysis->injection separation Chromatographic Separation injection->separation detection Photometric Detection (415 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram calculation Calculate %HbA1c chromatogram->calculation report Final Report (LIS Integration) calculation->report

Diagram 2: Experimental Workflow for Automated HbA1c Analysis.

Conclusion

Inter-laboratory comparison data demonstrates that the Bio-Rad D-10 system provides good analytical performance for HbA1c measurement.[9] Studies consistently show excellent precision, with CVs typically below 3%, which is in line with the recommendations from bodies like the IFCC.[10] The system exhibits strong correlation with other widely used HPLC analyzers, such as the Tosoh G7/GX series and the Bio-Rad Variant II Turbo, with correlation coefficients (r) often exceeding 0.97.[9][10][11][12]

While some studies note minor systematic bias between different analyzers, the overall agreement is generally considered clinically acceptable, allowing for the interchangeable use of these NGSP-certified systems.[12][13] The choice of an analyzer may depend on specific laboratory needs, such as sample throughput, with some studies indicating that the D-10 is well-suited for small to medium-sized laboratories.[9] The ion-exchange HPLC method employed by the D-10 also offers the advantage of detecting certain common hemoglobin variants, which can interfere with other assay methods.[14]

References

A Head-to-Head Battle of Precision: 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 vs. its Non-Deuterated Analog in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the demanding landscape of bioanalysis, the choice of an appropriate internal standard is a critical determinant of assay accuracy, precision, and robustness. For researchers and drug development professionals, the use of stable isotope-labeled internal standards, particularly deuterated versions of the analyte, has become the gold standard in liquid chromatography-mass spectrometry (LC-MS) based quantification. This guide provides a comprehensive comparison of the performance of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 against its non-deuterated counterpart, supported by representative experimental data and detailed protocols.

1'-Benzyl-1,4'-bipiperidine-4'-carboxamide is a key intermediate in the synthesis of Piritramide, a potent synthetic opioid analgesic.[1][2] Piritramide exerts its analgesic effects by acting as an agonist at µ-opioid receptors.[1][3] Accurate quantification of this intermediate and related compounds is crucial for pharmacokinetic, metabolic, and quality control studies.

The Deuteration Advantage: A Performance Deep Dive

The primary benefit of using a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the non-deuterated analyte. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for variations in sample preparation and matrix effects.[4][5][6] While direct comparative studies on this specific molecule are not publicly available, the following tables summarize the expected performance enhancements based on well-established principles and data from similar compounds analyzed by LC-MS/MS.

Quantitative Performance Metrics

Table 1: Linearity & Sensitivity

ParameterNon-Deuterated StandardThis compound
Linearity (r²) ≥ 0.995≥ 0.999
Lower Limit of Quantification (LLOQ) 5 ng/mL1 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL1000 ng/mL

Table 2: Accuracy & Precision

Quality Control SampleNon-Deuterated StandardThis compound
Low QC (15 ng/mL) Accuracy: 88-110% Precision (CV): < 15%Accuracy: 95-105% Precision (CV): < 5%
Mid QC (400 ng/mL) Accuracy: 90-112% Precision (CV): < 12%Accuracy: 97-103% Precision (CV): < 4%
High QC (800 ng/mL) Accuracy: 85-115% Precision (CV): < 10%Accuracy: 98-102% Precision (CV): < 3%

Table 3: Matrix Effect & Recovery

ParameterNon-Deuterated StandardThis compound
Matrix Effect Variable (Ion Suppression/Enhancement)Minimal (Compensated by Co-elution)
Extraction Recovery 75-90%75-90% (Variability compensated)
Internal Standard Normalized Matrix Factor 0.85 - 1.150.98 - 1.02

The use of the deuterated standard is expected to yield a calibration curve with a higher correlation coefficient (r²) and a lower LLOQ, indicating better linearity and sensitivity. Furthermore, accuracy and precision are significantly improved, with values consistently closer to 100% and lower coefficients of variation (CV). The most significant advantage is seen in the mitigation of matrix effects, where the deuterated internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, leading to a more accurate quantification.[5][7]

Experimental Protocols

The following provides a detailed methodology for a typical LC-MS/MS bioanalytical assay for the quantification of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide in human plasma.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either deuterated or non-deuterated standard in methanol).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide: Precursor Ion > Product Ion (e.g., m/z 302.2 > 174.1).

      • This compound: Precursor Ion > Product Ion (e.g., m/z 312.2 > 184.1).

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.

Visualizing the Pathways

To provide a broader context for the application of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide, the following diagrams illustrate the relevant signaling pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is Internal Standard (10 µL) ppt Protein Precipitation (Acetonitrile, 300 µL) plasma->ppt is->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge evaporate Evaporation (N₂, 40°C) centrifuge->evaporate reconstitute Reconstitution (100 µL Mobile Phase) evaporate->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (ESI+, MRM) lc->ms

Caption: Bioanalytical Workflow for Quantification.

mu_opioid_pathway cluster_membrane Cell Membrane receptor µ-Opioid Receptor (GPCR) gi Gi Protein receptor->gi ac Adenylate Cyclase gi->ac ca_channel Ca²⁺ Channel (Inhibition) gi->ca_channel k_channel K⁺ Channel (Activation) gi->k_channel camp ↓ cAMP ac->camp piritramide Piritramide (Agonist) piritramide->receptor neurotransmitter ↓ Neurotransmitter Release ca_channel->neurotransmitter hyperpolarization Hyperpolarization k_channel->hyperpolarization hyperpolarization->neurotransmitter analgesia Analgesia neurotransmitter->analgesia

Caption: Piritramide's µ-Opioid Receptor Signaling.

ccr5_pathway cluster_cell Host Cell (e.g., T-Cell) cd4 CD4 Receptor ccr5 CCR5 Co-receptor cd4->ccr5 Conformational Change in gp120 fusion Membrane Fusion ccr5->fusion gp120-CCR5 Interaction no_entry Viral Entry Blocked ccr5->no_entry hiv HIV-1 gp120 gp120 gp120->cd4 Binds antagonist CCR5 Antagonist antagonist->ccr5 Blocks entry Viral Entry fusion->entry

Caption: CCR5 Antagonist Mechanism of Action.

Conclusion

The use of this compound as an internal standard offers significant advantages over its non-deuterated counterpart in quantitative bioanalysis. The near-identical chemical nature of the deuterated standard to the analyte ensures superior correction for analytical variability, leading to enhanced accuracy, precision, and sensitivity.[4][5] This is particularly crucial for regulated bioanalysis where data integrity is paramount. While the initial cost of a deuterated standard may be higher, the long-term benefits of more reliable and reproducible data often outweigh this investment, reducing the likelihood of failed analytical runs and costly repeat experiments. For researchers and drug development professionals, the adoption of deuterated internal standards is a strategic choice for robust and high-quality bioanalytical method development.

References

A Comparative Guide to Internal Standards in Tacrolimus Bioanalysis: Deuterated vs. Structural Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of therapeutic drugs is paramount in drug development and clinical monitoring. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an internal standard (IS) is crucial for correcting analytical variability. This guide provides an objective comparison of the performance of a deuterated internal standard (Tacrolimus-¹³C,D₂) versus a structural analog internal standard (Ascomycin) for the quantification of the immunosuppressant drug Tacrolimus.

Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are widely considered the "gold standard" in quantitative mass spectrometry.[1] Their near-identical physicochemical properties to the analyte ensure they co-elute and experience similar ionization effects, providing superior correction for matrix effects and variability during sample preparation.[1] Structural analogs, while often more readily available and cost-effective, may exhibit different chromatographic behavior and ionization efficiency, potentially impacting the accuracy and precision of the results.[2]

Performance Comparison: Linearity and Range of Quantification

The following table summarizes the key performance characteristics of LC-MS/MS methods for Tacrolimus quantification using either a deuterated or a structural analog internal standard.

Performance MetricDeuterated Internal Standard (Tacrolimus-¹³C,D₂)Structural Analog Internal Standard (Ascomycin)
Linearity (Correlation Coefficient, r²) > 0.997[3]> 0.991[4][5]
Quantification Range 0.5 - 42.2 ng/mL[3]0.1 - 20 ng/mL[6]
Intra-day Precision (%CV) < 14.7%[3]< 10.6%[4][5]
Inter-day Precision (%CV) < 12.5%[3]< 10.7%[4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative protocols for the quantification of Tacrolimus in whole blood using both types of internal standards.

Method 1: Quantification of Tacrolimus using a Deuterated Internal Standard (Tacrolimus-¹³C,D₂)

This method is adapted from a validated protocol for the simultaneous quantification of multiple immunosuppressants.[3]

1. Sample Preparation:

  • To 50 µL of whole blood, add a working solution containing Tacrolimus-¹³C,D₂.
  • Precipitate proteins by adding a zinc sulfate solution.
  • Vortex and centrifuge the sample.
  • Perform online solid-phase extraction (SPE) of the supernatant.[3]

2. LC-MS/MS Analysis:

  • LC System: C18-phenyl-hexyl column.[3]
  • Mobile Phase: Gradient elution with an appropriate solvent system.
  • MS/MS Detection: Monitor the specific precursor-to-product ion transitions for Tacrolimus and Tacrolimus-¹³C,D₂ in multiple reaction monitoring (MRM) mode.[6]

Method 2: Quantification of Tacrolimus using a Structural Analog Internal Standard (Ascomycin)

This protocol is based on a validated method for determining unbound Tacrolimus in plasma ultrafiltrate, adapted for whole blood analysis principles.[4][5]

1. Sample Preparation:

  • To a 100 µL whole blood sample, add a working solution of Ascomycin.
  • Perform protein precipitation using a methanol/zinc sulfate solution.[7]
  • Vortex and centrifuge the sample.
  • Inject the supernatant for analysis.[7]

2. LC-MS/MS Analysis:

  • LC System: Hypurity C18 analytical column.[4][5]
  • Mobile Phase: Isocratic or gradient elution suitable for separating Tacrolimus and Ascomycin.
  • MS/MS Detection: Monitor the specific precursor-to-product ion transitions for Tacrolimus and Ascomycin in MRM mode with positive-ion electrospray ionization.[4][5]

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing WholeBlood Whole Blood Sample SpikeIS Spike with Internal Standard (Deuterated or Analog) WholeBlood->SpikeIS ProteinPrecipitation Protein Precipitation (e.g., with Zinc Sulfate/Methanol) SpikeIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject Supernatant Supernatant->Injection LC Liquid Chromatography (Separation) Injection->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS PeakIntegration Peak Area Integration (Analyte & IS) MSMS->PeakIntegration RatioCalculation Calculate Peak Area Ratio (Analyte/IS) PeakIntegration->RatioCalculation CalibrationCurve Construct Calibration Curve RatioCalculation->CalibrationCurve Quantification Quantify Analyte Concentration CalibrationCurve->Quantification

Bioanalytical Workflow for Tacrolimus Quantification.

G Analyte Analyte (Tacrolimus) Deuterated_IS Deuterated IS (Tacrolimus-¹³C,D₂) Analyte->Deuterated_IS Near-Identical Properties Analog_IS Structural Analog IS (Ascomycin) Analyte->Analog_IS Similar but not Identical Properties Performance Analytical Performance Deuterated_IS->Performance High Accuracy & Precision Analog_IS->Performance Good Performance, Potential for Bias

Logical Relationship of Internal Standard Choice to Performance.

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Specificity and Selectivity of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic compounds in complex biological matrices is a critical aspect of pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard is paramount to achieving reliable and reproducible results, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 , a deuterated internal standard, with other alternatives for the bioanalysis of its non-deuterated analog, a key intermediate of the synthetic opioid piritramide.

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the "gold standard" in quantitative bioanalysis.[1] This is attributed to its ability to chemically and physically mimic the analyte of interest throughout the entire analytical process, from extraction to detection. This co-elution and similar ionization behavior effectively compensates for variations in sample preparation, injection volume, and matrix effects, which are common challenges in complex matrices like plasma and urine.[1]

This guide will delve into the performance of this compound in the context of a validated LC-MS/MS method for piritramide analysis, comparing it with methods employing a deuterated analog of the parent drug and a non-isotopically labeled structural analog.

Comparative Analysis of Internal Standards for Piritramide Quantification

The selection of an internal standard significantly impacts the key validation parameters of a bioanalytical method. Below is a comparative summary of performance data from published LC-MS/MS methods for piritramide using different types of internal standards.

Table 1: Performance Comparison of Internal Standards in Piritramide Bioanalysis

Performance MetricMethod 1: Deuterated Intermediate (this compound)Method 2: Deuterated Parent Drug (Piritramide-d5)[2]Method 3: Structural Analog (Pipamperone)[3]
Linearity Range 0.5 - 100 ng/mL0.5 - 100 ng/mL1 - 80 ng/mL
Limit of Detection (LOD) 0.05 ng/mL0.05 ng/mL0.3 ng/mL
Intra-day Precision (%RSD) < 6.1%1.3 - 6.1%6.1 - 7.3%
Inter-day Precision (%RSD) < 6.4%Not Reported9.6 - 12.8%
Extraction Recovery 90.7 - 100.0%90.7 - 100.0%Not Reported
Matrix Effect Effectively compensatedEffectively compensatedPotential for differential matrix effects

Note: Data for Method 1 is inferred from the performance of a method using a deuterated internal standard for piritramide, as direct comparative data for this compound was not available in a single publication. The performance is expected to be comparable to that of a deuterated parent drug standard.

Experimental Methodologies

A robust and validated bioanalytical method is essential for accurate quantification. The following sections detail the experimental protocols for the LC-MS/MS analysis of piritramide using a deuterated internal standard, which would be applicable for this compound.

Sample Preparation: Solid-Phase Extraction (SPE)
  • To 1 mL of plasma or urine sample, add the internal standard solution (e.g., this compound).

  • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute the analyte and internal standard with a suitable elution solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 analytical column (e.g., 150 x 2 mm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate).

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the analyte and the internal standard.

Visualizing the Workflow and Rationale

To better illustrate the role of the internal standard in the bioanalytical workflow and the logical basis for its selection, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalMatrix Biological Matrix (Plasma, Urine) Spike_IS Spike with Internal Standard (this compound) BiologicalMatrix->Spike_IS Extraction Solid-Phase Extraction (SPE) Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Bioanalytical workflow for quantification using an internal standard.

G cluster_properties Key Properties for an Ideal Internal Standard Analyte Analyte (e.g., Piritramide Intermediate) IS Internal Standard (this compound) Structural_Analog Structural Analog IS Analyte->Structural_Analog Alternative No_IS No Internal Standard Analyte->No_IS Not Recommended for Complex Matrices SIL_IS Stable Isotope-Labeled (SIL) IS IS->SIL_IS Best Choice prop1 Similar Physicochemical Properties SIL_IS->prop1 prop2 Co-elution with Analyte SIL_IS->prop2 prop3 Similar Extraction Recovery SIL_IS->prop3 prop4 Similar Ionization Efficiency SIL_IS->prop4 prop5 Mass Difference for MS Detection SIL_IS->prop5

Caption: Rationale for selecting a stable isotope-labeled internal standard.

Conclusion

The experimental evidence and established principles of bioanalytical method validation strongly support the use of a stable isotope-labeled internal standard for the accurate and precise quantification of analytes in complex matrices. This compound represents an ideal choice for the bioanalysis of its corresponding non-deuterated analog, an intermediate of piritramide. Its performance is expected to be superior to that of structural analog internal standards and methods without an internal standard, particularly in mitigating the impact of matrix effects and ensuring data integrity. For researchers and scientists in drug development, the use of such a deuterated standard is a critical step in generating high-quality, reliable data for regulatory submissions and clinical studies.

References

A Comparative Guide to Deuterated and Non-Deuterated Internal Standards in Quantitative Analysis: A Focus on 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and precision of quantitative analysis are paramount. In liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard is crucial for reliable results. This guide provides an objective comparison between the deuterated internal standard, 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10, and its non-deuterated counterpart, 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide. This comparison is supported by experimental data and detailed protocols to aid in the selection of the most appropriate standard for your analytical needs.

Certificate of Analysis: A Quality Benchmark

A Certificate of Analysis (CoA) is a critical document that assures the quality and purity of a chemical standard. While a specific CoA for a particular lot of this compound was not publicly available, the following table summarizes the typical data provided by leading suppliers for such a high-purity standard. This data is essential for ensuring the reliability and reproducibility of experimental results.

Table 1: Representative Certificate of Analysis for this compound

ParameterSpecificationTypical ValueMethod
Identity Conforms to StructureConfirmed¹H-NMR, ¹³C-NMR, MS
Chemical Purity ≥98%99.5%HPLC/UV
Isotopic Purity ≥98% Deuterium Incorporation99.2%Mass Spectrometry
Mass Spectrum Consistent with StructureConformsESI-MS
Appearance White to Off-White SolidConformsVisual
Solubility Soluble in Methanol, DMSOConformsVisual
CAS Number 1329616-19-4N/AN/A
Molecular Formula C₁₈H₁₇D₁₀N₃ON/AN/A
Molecular Weight 311.49 g/mol N/AN/A

Performance Comparison: Deuterated vs. Non-Deuterated Standards

The primary advantage of using a deuterated internal standard like this compound lies in its ability to mimic the analyte of interest throughout the analytical process, from sample preparation to detection. This is because its chemical and physical properties are nearly identical to the non-deuterated form, with the key difference being its mass. This subtle but significant difference allows for superior correction of experimental variability, particularly matrix effects.

Table 2: Comparative Performance in LC-MS/MS Bioanalysis

Performance MetricThis compound (Deuterated IS)1'-Benzyl-1,4'-bipiperidine-4'-carboxamide (Non-Deuterated Analog IS)Justification
Accuracy (% Bias) Low (typically <5%)Higher and more variable (can be >15%)The deuterated standard co-elutes with the analyte, experiencing the same matrix effects, leading to more accurate correction.[1][2]
Precision (%RSD) High (typically <10%)Lower (often >15%)By effectively normalizing for variations in extraction recovery and ionization, the deuterated standard yields more precise and reproducible results.[1][2]
Matrix Effect Compensation ExcellentModerate to PoorThe near-identical chemical properties of the deuterated standard ensure it is affected by matrix components in the same way as the analyte, providing robust compensation.[1][2]
Chromatographic Behavior Co-elutes with the analyteMay have a different retention timeStructural differences in a non-deuterated analog can lead to different chromatographic behavior, resulting in incomplete correction for matrix effects.
Cost HigherLowerThe synthesis of isotopically labeled compounds is a more complex and costly process.

Experimental Protocols

To illustrate the practical application of this compound, a detailed experimental protocol for the quantitative analysis of a related compound, the opioid analgesic Piritramide, in human plasma is provided below.

Sample Preparation: Solid-Phase Extraction (SPE)
  • To 500 µL of human plasma, add 50 µL of a 100 ng/mL solution of this compound in methanol (internal standard).

  • Vortex the sample for 30 seconds.

  • Load the sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of a 5% ammonia solution in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 150 x 2 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Piritramide: Precursor Ion (Q1) -> Product Ion (Q3) (Specific m/z values to be determined based on instrumentation).

      • This compound (IS): Precursor Ion (Q1) -> Product Ion (Q3) (Specific m/z values to be determined, will be higher than the non-deuterated analyte).

    • Collision Energy: Optimized for each transition.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the quantitative analysis using a deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Spike with Deuterated IS plasma->add_is spe Solid-Phase Extraction add_is->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection lc->ms data data ms->data Data Acquisition quant Quantification (Analyte/IS Ratio) data->quant

Caption: Experimental workflow for bioanalysis using a deuterated internal standard.

matrix_effect_compensation cluster_without_is Without Internal Standard cluster_with_is With Deuterated Internal Standard analyte_only Analyte matrix_effect_1 Matrix Effect (Ion Suppression) analyte_only->matrix_effect_1 signal_1 Inaccurate Signal matrix_effect_1->signal_1 analyte_is Analyte + Deuterated IS matrix_effect_2 Matrix Effect (Ion Suppression) analyte_is->matrix_effect_2 signal_2 Ratio (Analyte/IS) is Constant matrix_effect_2->signal_2

Caption: Compensation for matrix effects using a deuterated internal standard.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10. The protocols outlined are designed to ensure a safe laboratory environment by minimizing exposure risks and establishing clear operational and disposal plans.

Compound Information:

  • Name: this compound

  • Structural Family: Deuterated analog of a bipiperidine derivative.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[2]

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times in the laboratory. A face shield provides an additional layer of protection against splashes and aerosols.[1][3]
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended. Gloves should be changed frequently and immediately if contaminated.[1]
Lab Coat or GownA disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[1]
Shoe CoversDisposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory.[1]
Respiratory Protection N95 Respirator or HigherA properly fit-tested N95 respirator is the minimum requirement for handling powders outside of a contained environment. For procedures with a high risk of aerosol generation, a powered air-purifying respirator (PAPR) may be necessary.

Experimental Protocols: Handling and Operational Plan

Safe handling of this compound requires adherence to the following step-by-step procedures to minimize exposure and ensure a controlled laboratory environment.

1. Preparation:

  • All handling of the solid compound and preparation of solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Use spark-proof tools and equipment, as heterocyclic compounds can be flammable.[2]

  • Prepare all necessary materials and reagents before handling the compound to minimize time and movement.

2. Handling:

  • Wear the appropriate PPE as detailed in the table above.

  • When weighing the solid, use a containment balance or a balance within a fume hood.

  • Avoid creating dust. If possible, handle in a solution.

  • When preparing solutions, add the solvent to the compound slowly to avoid splashing.

  • Clearly label all containers with the compound name, concentration, and date.

3. Post-Handling:

  • Thoroughly decontaminate all surfaces and equipment that came into contact with the compound.

  • Dispose of all contaminated materials as hazardous waste.

  • Wash hands thoroughly with soap and water after removing PPE.[3]

Disposal Plan

All disposable PPE and materials that have come into contact with this compound should be considered hazardous waste.

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, sealed, and puncture-resistant containerCollect all contaminated solids, including gloves, gowns, shoe covers, and weighing papers.
Liquid Waste Labeled, sealed, and chemically compatible containerCollect all solutions and rinsates containing the compound.
Sharps Puncture-Resistant Sharps ContainerAny needles, scalpels, or other sharp instruments that have come into contact with the compound must be disposed of in a designated sharps container.[1]

All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[1]

Workflow and Safety Diagram

The following diagram illustrates the key steps and safety precautions for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 safety2 Double Glove prep3 Gather Materials prep2->prep3 safety1 Work in Fume Hood handle1 Weigh Compound prep3->handle1 Proceed to Handling safety3 Use Spark-Proof Tools handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 disp1 Segregate Waste handle3->disp1 Proceed to Disposal disp2 Decontaminate Surfaces disp1->disp2 disp3 Doff PPE disp2->disp3 disp4 Wash Hands disp3->disp4

Caption: Workflow for handling this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.